3-Chloro-4-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTRZBWXGOPYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075416 | |
| Record name | Phenol, 3-chloro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-11-2 | |
| Record name | 3-Chloro-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-chloro-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-chloro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-nitrophenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Chloro-4-nitrophenol (CAS No: 491-11-2). It includes detailed experimental protocols for its synthesis and purification, along with its applications as a key intermediate in the development of pharmacologically active molecules.
Core Properties of this compound
This compound is a yellow crystalline solid that serves as a valuable building block in organic synthesis.[1] Its chemical structure, featuring a phenol (B47542) ring substituted with both a chloro and a nitro group, imparts specific reactivity that is leveraged in the synthesis of dyes, pesticides, and pharmaceuticals.[1]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO₃ | [2] |
| Molecular Weight | 173.55 g/mol | [2] |
| Appearance | Pale yellow to light beige solid | [2] |
| Melting Point | 120-121 °C | [2] |
| Boiling Point | 330.5 ± 27.0 °C (Predicted) | [2] |
| Density | 1.554 g/cm³ | [2] |
| pKa | 6.32 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in DMSO and Methanol (slightly). Insoluble in water. Soluble in other organic solvents like alcohol, ether, and ketone. | [1][2] |
Spectral Data
The following table summarizes the key spectral data for this compound, which is essential for its identification and characterization.
| Spectrum Type | Key Peaks / Wavelengths | Source(s) |
| ¹H NMR | Spectra available, detailed peak assignments vary with solvent. | [3] |
| ¹³C NMR | Spectra available, detailed peak assignments vary with solvent. | [3] |
| FTIR (KBr-Pellet) | Spectra available, characteristic peaks for O-H, N-O, and C-Cl bonds. | [4][5] |
| UV-Vis (in Methanol) | Spectra available, showing characteristic absorbance maxima. | [6] |
Synthesis and Purification Protocols
This compound can be synthesized through various methods, with the nitration of 3-chlorophenol (B135607) being a common approach.
Synthesis of this compound from 3-Chlorophenol
This protocol is based on the general method of nitrating 3-chlorophenol using a metal nitrate (B79036) catalyst in an organic solvent.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-chlorophenol (18.5 mmol, 1.0 eq.) in tetrahydrofuran (B95107) (THF).
-
Addition of Reagent: To this suspension, add copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (27.7 mmol, 1.5 eq.).
-
Reaction: Heat the mixture to 60 °C and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Extraction: Extract the residue with ethyl acetate (B1210297) (3 x 30 mL). Combine the organic phases.
-
Washing: Wash the combined organic layers with a saturated saline solution (5 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Synthesis Workflow
Purification of this compound
The crude product can be purified by column chromatography followed by recrystallization.
Column Chromatography Protocol:
-
Column Preparation: Pack a chromatography column with silica (B1680970) gel as the stationary phase.
-
Loading: Dissolve the crude product in a minimum amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase, such as a gradient of hexane (B92381) and ethyl acetate.
-
Fraction Collection: Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent to yield the purified this compound.[2]
Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. Toluene is a potential solvent.
-
Dissolution: Dissolve the purified product from column chromatography in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
Purification Workflow
Applications in Drug Development
This compound is a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors.
Intermediate for BTK and JAK3 Inhibitors
This compound has been utilized as a reactant in the synthetic preparation of highly potent dual inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3).[2] These kinases are crucial targets in the treatment of various cancers and autoimmune diseases. The specific chemical structure of this compound allows for its incorporation into larger molecular scaffolds to generate compounds with desired biological activities.
Synthetic Intermediate Relationship
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and data are intended to facilitate its use in a laboratory setting.
References
An In-depth Technical Guide to 3-Chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Chloro-4-nitrophenol (CAS No. 491-11-2), a key chemical intermediate. It covers its chemical properties, synthesis protocols, applications in research and development, and safety information, presented in a format tailored for scientific and technical audiences.
Chemical Identity and Structure
This compound is an organic compound featuring a phenol (B47542) ring substituted with a chlorine atom at the meta-position and a nitro group at the para-position relative to the hydroxyl group.[1][2]
-
Synonyms : 2-Chloro-4-hydroxynitrobenzene, Phenol, 3-chloro-4-nitro-[1][4][6]
-
Chemical Structure :
-
SMILES : C1=CC(=C(C=C1O)Cl)--INVALID-LINK--[O-][2]
-
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. This compound presents as a yellow crystalline solid and is soluble in various organic solvents but not in water.[7]
| Property | Value | Source |
| Molecular Weight | 173.55 g/mol | [3][4][8] |
| Exact Mass | 172.987971 g/mol | [8][9][10] |
| Appearance | Yellow crystalline solid | [7] |
| Melting Point | 120-121 °C | [1] |
| Boiling Point | 330.5 °C at 760 mmHg | [1][4] |
| Density | 1.6±0.1 g/cm³ | [1] |
| Solubility | Soluble in alcohol, ether, and ketones; insoluble in water. | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for structure elucidation and purity assessment. Comprehensive spectral data for this compound is available across various databases.
| Spectroscopy Type | Availability |
| ¹H NMR | Data available in spectral databases.[6] |
| ¹³C NMR | Data available in spectral databases.[6][9] |
| Infrared (IR) | Transmission and Vapor Phase IR spectra are available.[6][10] |
| Mass Spectrometry (MS) | GC-MS data is available.[6] |
| UV-Vis | Data available in spectral databases.[6] |
Synthesis and Experimental Protocols
This compound is a valuable synthetic intermediate.[7] Several methods for its preparation have been documented, primarily involving the nitration of a substituted phenol.
This protocol describes a general method for the synthesis of this compound via the nitration of 3-chlorophenol (B135607) using a copper(II) nitrate (B79036) catalyst.[11]
Materials:
-
3-Chlorophenol
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A suspension of 3-chlorophenol (1.0 eq) and Cu(NO₃)₂·3H₂O (1.5 eq) in THF is prepared in a round-bottom flask.[11]
-
The mixture is stirred magnetically or refluxed at 60 °C for several hours.[11]
-
Reaction progress is monitored using thin-layer chromatography (TLC).[1]
-
Upon completion, the solvent is removed under reduced pressure.[11]
-
The residue is extracted with ethyl acetate (e.g., 3 x 30 mL).[11]
-
The combined organic phases are washed with a saturated saline solution (5 mL), dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure.[11]
-
The resulting crude product is purified by column chromatography on silica gel to yield the target compound, this compound.[11] The reported yields for this type of procedure range from 67-90%.[11]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification of this compound.
Applications in Research and Drug Development
This compound serves as a crucial building block in the synthesis of more complex molecules for various applications.
-
Pharmaceutical Intermediates : It is classified as a pharmaceutical intermediate, indicating its role in the production of Active Pharmaceutical Ingredients (APIs).[12] It has been specifically used as a reactant in the synthesis of highly potent dual inhibitors for Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3), which are targets in immunology and oncology research.[11]
-
Chemical Synthesis : Beyond pharmaceuticals, it is an important intermediate for creating pesticides and dyes.[7]
-
Other Uses : Due to its antimicrobial properties, it has also been used as a wood preservative.[7]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is considered hazardous, and appropriate safety precautions must be followed.
GHS Hazard Information:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[1][8][13] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[8][13] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[8][13] |
| STOT, Single Exposure | H335: May cause respiratory irritation.[8][13] |
Recommended Safety Precautions:
-
Handling : Use in a well-ventilated area.[13] Avoid formation of dust and contact with skin, eyes, and clothing.[13][14] Wear suitable protective clothing, including chemical-impermeable gloves and safety glasses.[13][15]
-
First Aid :
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[13]
-
On Skin : Wash off immediately with plenty of soap and water.[13][15]
-
In Eyes : Rinse cautiously with water for several minutes.[14][15]
-
If Swallowed : Rinse mouth and call a poison center or doctor for medical advice.[13][15]
-
-
Storage : Store in a dry, sealed, and well-ventilated place.[4][13] Keep the container tightly closed.[13]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13][15]
References
- 1. echemi.com [echemi.com]
- 2. PubChemLite - this compound (C6H4ClNO3) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. CAS 491-11-2 | this compound - Synblock [synblock.com]
- 5. This compound - [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chembk.com [chembk.com]
- 8. This compound | C6H4ClNO3 | CID 10283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. This compound CAS#: 491-11-2 [amp.chemicalbook.com]
- 12. pharmaoffer.com [pharmaoffer.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Chloro-4-nitrophenol, an important intermediate in the production of pharmaceuticals, dyes, and pesticides.[1] This document details key experimental methodologies, presents quantitative data in a structured format for ease of comparison, and includes graphical representations of the synthesis workflows.
Synthesis via Nitration of 3-Chlorophenol (B135607)
The nitration of 3-chlorophenol is a common method for the synthesis of this compound. This pathway, however, often results in the formation of isomeric byproducts, such as 3-chloro-6-nitrophenol, which necessitates careful control of reaction conditions and subsequent purification.[2]
Experimental Protocols
Method 1: Nitration with Copper(II) Nitrate (B79036) Trihydrate
A suspension of 3-chlorophenol (1.0 eq.) and copper(II) nitrate trihydrate (1.5 eq.) in tetrahydrofuran (B95107) (THF) is stirred or refluxed at 60 °C for several hours. The reaction is conducted under reduced pressure. Upon completion, the solvent is removed, and the mixture is extracted with ethyl acetate. The combined organic phases are washed with saturated saline, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography to yield this compound.[3]
Method 2: Nitration with Nitric Acid in Glacial Acetic Acid
Nitric acid is reacted with 3-chlorophenol at a temperature of 1°C in glacial acetic acid. This method has been reported to yield this compound along with 3-chloro-6-nitrophenol as a byproduct.[2]
Method 3: Nitration with Sulfuric Acid and Sodium Nitrate
3-chlorophenol is nitrated at temperatures below 25°C using a mixture of concentrated sulfuric acid and an aqueous solution of sodium nitrate. This process also produces a mixture of this compound and 3-chloro-6-nitrophenol.[2]
Quantitative Data
| Method | Starting Material | Reagents | Solvent | Temperature | Yield of this compound | Byproduct Yield (3-chloro-6-nitrophenol) | Reference |
| Copper(II) Nitrate Trihydrate | 3-Chlorophenol | Cu(NO₃)₂·3H₂O | THF | 60 °C | 67-90% | Not specified | [3] |
| Nitric Acid in Glacial Acetic Acid | 3-Chlorophenol | Nitric Acid | Glacial Acetic Acid | 1 °C | 48.2% | 14.6% | [2] |
| Sulfuric Acid and Sodium Nitrate | 3-Chlorophenol | Concentrated H₂SO₄, aqueous NaNO₃ | Not specified | < 25 °C | 60% (crude) | 22% | [2] |
Experimental Workflow
Synthesis via Nitration of Tris-(3-chlorophenyl)phosphate and Subsequent Hydrolysis
This two-step process offers a high-yield route to this compound with a lower formation of the isomeric byproduct compared to the direct nitration of 3-chlorophenol.[2]
Experimental Protocol
Step 1: Nitration of Tris-(3-chlorophenyl)phosphate
Tris-(3-chlorophenyl)phosphate is dissolved in concentrated sulfuric acid. The mixture is maintained at a temperature between 0 and 10°C while fuming nitric acid is added over a period of approximately 15 minutes. The reaction is stirred for an additional 5 minutes.[2]
Step 2: Hydrolysis of Tris-(3-chloro-4-nitrophenyl)phosphate
The reaction mixture from the nitration step is diluted with water to achieve a sulfuric acid concentration of 20 to 70 weight percent. This solution is then heated to a temperature between 120 and 150°C to induce hydrolysis, yielding this compound. The product can be recovered by cooling the mixture to induce crystallization, followed by filtration, or by extraction with a water-immiscible organic solvent like chlorobenzene (B131634).[2]
Quantitative Data
| Step | Starting Material | Reagents | Solvent | Temperature | Yield of this compound | Reference |
| Nitration | Tris-(3-chlorophenyl)phosphate | Fuming Nitric Acid, Concentrated Sulfuric Acid | Concentrated H₂SO₄ | 0-10 °C | - | [2] |
| Hydrolysis | Tris-(3-chloro-4-nitrophenyl)phosphate | Water | Aqueous H₂SO₄ | 120-150 °C | 77% | [2] |
Synthesis Pathway
Synthesis via Chlorination of p-Nitrophenol
The direct chlorination of p-nitrophenol presents another viable pathway for the synthesis of this compound.
Experimental Protocol
p-Nitrophenol is dissolved in an organic solvent such as ethanol (B145695) or methanol. Hydrogen chloride gas or anhydrous aluminum chloride is then added to the solution, and the reaction is heated. After the reaction is complete, the solution is cooled and filtered to obtain the product.[1]
Quantitative Data
Specific quantitative data for this method, such as reaction yields and optimal temperatures, are not extensively detailed in the reviewed literature.
Experimental Workflow
Purification of this compound
The final purity of this compound is critical for its use in subsequent applications. Common purification techniques include recrystallization and column chromatography.
Recrystallization
The crude product can be dissolved in a suitable solvent (e.g., a mixture of chlorobenzene and water) and heated to ensure complete dissolution. Upon cooling, the purified this compound crystallizes out of the solution and can be collected by filtration, washed, and dried.[2]
Column Chromatography
For mixtures containing closely related isomers, column chromatography offers a more effective separation method. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A suitable eluent system is then used to separate the components, with the fractions containing the desired product being collected and concentrated.[3]
References
An In-Depth Technical Guide to the Solubility of 3-Chloro-4-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-chloro-4-nitrophenol, a key intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides. Understanding its solubility in different organic solvents is crucial for process optimization, purification, and formulation development. This document compiles available qualitative solubility information and outlines detailed experimental protocols for quantitative solubility determination.
Overview of this compound
This compound (C₆H₄ClNO₃, CAS No: 491-11-2) is a yellow crystalline solid.[1] Its chemical structure, featuring a chlorinated and nitrated phenolic ring, governs its physicochemical properties, including its solubility profile. The presence of the polar hydroxyl and nitro groups, combined with the chloro-substituent, results in a molecule with moderate polarity, influencing its interactions with various organic solvents.
Qualitative Solubility Profile
Based on available data, this compound exhibits the following general solubility characteristics:
-
Soluble in: Alcohols, ethers, and ketones.[1]
-
Slightly soluble in: Dimethyl sulfoxide (B87167) (DMSO) and methanol.[2][3]
-
Insoluble in: Water.[1]
This profile suggests that solvents capable of hydrogen bonding and those with moderate to high polarity are effective in dissolving this compound.
Quantitative Solubility Data
Currently, there is a notable lack of publicly available, detailed quantitative solubility data (e.g., mole fraction or grams per 100 g of solvent) for this compound across a range of temperatures in various organic solvents. The following tables are presented as templates for researchers to populate with experimentally determined data.
Table 1: Solubility of this compound in Alcohols
| Solvent | Temperature (°C) | Solubility (mole fraction, x₁) | Solubility ( g/100g solvent) |
| Methanol | |||
| Ethanol | |||
| n-Propanol | |||
| Isopropanol | |||
| n-Butanol |
Table 2: Solubility of this compound in Ketones
| Solvent | Temperature (°C) | Solubility (mole fraction, x₁) | Solubility ( g/100g solvent) |
| Acetone | |||
| Methyl Ethyl Ketone |
Table 3: Solubility of this compound in Ethers
| Solvent | Temperature (°C) | Solubility (mole fraction, x₁) | Solubility ( g/100g solvent) |
| Diethyl Ether | |||
| Tetrahydrofuran |
Table 4: Solubility of this compound in Other Organic Solvents
| Solvent | Temperature (°C) | Solubility (mole fraction, x₁) | Solubility ( g/100g solvent) |
| Dimethyl Sulfoxide | |||
| Ethyl Acetate |
Experimental Protocols for Solubility Determination
To obtain the quantitative data for the tables above, the following established experimental methodologies are recommended.
Gravimetric Method (Shake-Flask Method)
This is a reliable and widely used method for determining the equilibrium solubility of a solid in a liquid.
4.1.1. Materials and Apparatus
-
This compound (analytical grade)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath
-
Analytical balance (±0.0001 g)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Drying oven
4.1.2. Experimental Procedure
-
Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, and immediately filter it through a syringe filter into a pre-weighed vial.
-
Solvent Evaporation: Weigh the vial containing the filtrate. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dissolved solid is achieved.
-
Mass Determination: Accurately weigh the vial containing the dry solid.
4.1.3. Data Calculation
The mole fraction solubility (x₁) can be calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the dissolved this compound
-
M₁ is the molar mass of this compound (173.55 g/mol )
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
The solubility in grams per 100g of solvent can be calculated as:
Solubility = (m₁ / m₂) * 100
Gravimetric method workflow for solubility determination.
UV-Vis Spectrophotometric Method
This method is suitable for compounds that absorb ultraviolet or visible light and can be a faster alternative to the gravimetric method.
4.2.1. Materials and Apparatus
-
All materials from the gravimetric method
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
4.2.2. Experimental Procedure
-
Preparation of Saturated Solution: Follow steps 1-4 of the gravimetric method to obtain a clear, saturated solution.
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Concentration Determination: Determine the concentration of the diluted sample from the calibration curve.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.
UV-Vis spectrophotometric method workflow.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Solvent Polarity: As a moderately polar molecule, its solubility is expected to be higher in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding.
-
Temperature: The solubility of solids in liquids generally increases with temperature. Thermodynamic studies can be performed by measuring solubility at different temperatures to determine the enthalpy and entropy of dissolution.
-
Presence of Other Solutes: The presence of other compounds can affect the solubility through various intermolecular interactions.
Conclusion
While qualitative data indicates that this compound is soluble in a range of common organic solvents, there is a clear need for comprehensive quantitative solubility studies. The experimental protocols detailed in this guide provide a robust framework for researchers to generate this critical data. Such information will be invaluable for the efficient and effective use of this compound in research, development, and industrial applications.
References
In-Depth Technical Guide: Physicochemical Properties of 3-Chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 3-Chloro-4-nitrophenol, a key intermediate in the synthesis of various organic compounds. This document outlines the physical properties, detailed experimental protocols for their determination, and a representative synthetic pathway.
Core Physicochemical Data
The accurate determination of physical constants such as melting and boiling points is critical for the identification, purification, and characterization of chemical compounds. Below is a summary of the reported values for this compound.
| Property | Value | Source |
| Melting Point | 120-121 °C | [1][2] |
| 81-84 °C | [3] | |
| Boiling Point | 330.5 °C at 760 mmHg (Predicted) | [1][2][4] |
Note on Melting Point Discrepancy: The literature presents a notable discrepancy in the reported melting point of this compound. The value of 120-121 °C is more frequently cited in chemical supplier databases and peer-reviewed resources. The lower range of 81-84 °C may correspond to an impure sample or a different isomer. It is crucial for researchers to purify the compound thoroughly and confirm its identity using spectroscopic methods before determining the melting point.
Experimental Protocols
Accurate determination of melting and boiling points requires meticulous experimental technique. The following protocols provide standardized methods for these measurements.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample and simultaneous observation of the sample and a calibrated thermometer.
-
Heating Rate: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Melting Point Range: The melting point is reported as the range between T1 and T2. A narrow range is indicative of high purity.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since the reported boiling point for this compound is a predicted value at atmospheric pressure, the following is a general method for its experimental determination.
Methodology:
-
Apparatus Setup: A small quantity of this compound is placed in a small test tube. A capillary tube, sealed at the upper end, is inverted and placed inside the test tube.
-
Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
Observation: As the liquid is heated, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary.
-
Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the temperature at which the vapor pressure of the liquid equals the external pressure.
-
Pressure Correction: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the determination is carried out at a different pressure.
Synthesis Workflow
This compound is commonly synthesized via the chlorination of p-nitrophenol. The following diagram illustrates the logical workflow of this chemical transformation.
Caption: Synthesis of this compound.
This guide provides essential information for the handling and characterization of this compound. Adherence to these protocols will ensure accurate and reproducible results in a research and development setting.
References
Spectroscopic and Spectrometric Analysis of 3-Chloro-4-nitrophenol: A Technical Guide
Introduction
3-Chloro-4-nitrophenol is an organic compound with the chemical formula C₆H₄ClNO₃.[1] It serves as a key intermediate in various chemical syntheses. A thorough understanding of its spectral characteristics is essential for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. The document is intended for researchers, scientists, and professionals in drug development, offering structured data, detailed experimental protocols, and workflow visualizations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei.
Data Presentation
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.12 | d |
| H-5 | 7.25 | dd |
| H-6 | 7.95 | d |
| -OH | Varies | br s |
Note: Data is representative. Exact chemical shifts and coupling constants can vary based on solvent and experimental conditions. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (-OH) | 155.0 |
| C-2 | 126.5 |
| C-3 (-Cl) | 121.0 |
| C-4 (-NO₂) | 140.0 |
| C-5 | 119.5 |
| C-6 | 128.0 |
Note: Data is representative and compiled from various spectral databases.[1][2] Solvent: CDCl₃/DMSO-d₆.[2]
Experimental Protocol
-
Sample Preparation: A small quantity (approx. 5-20 mg) of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[2] The solution must be homogeneous. If suspended particles are present, the sample should be filtered through a small plug of cotton wool into the NMR tube.
-
Instrumentation and Data Acquisition: The NMR tube is placed in the spectrometer's probe.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard relaxation delay of 1-2 seconds is typically used between pulses.
-
¹³C NMR: A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.[3] Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[3]
-
-
Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Visualization
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Data Presentation
Table 3: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | O-H Stretch (broad) | Phenolic -OH |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1590 - 1450 | C=C Stretch | Aromatic Ring |
| 1525 - 1515 | N-O Asymmetric Stretch | Nitro (-NO₂) |
| 1350 - 1340 | N-O Symmetric Stretch | Nitro (-NO₂) |
| 1270 - 1200 | C-O Stretch | Phenolic C-O |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
Note: Data is representative. Peak positions and intensities can vary slightly. The spectrum is often recorded using a KBr-Pellet technique.[1]
Experimental Protocol
-
Sample Preparation (KBr Pellet Method):
-
A small amount of solid this compound (1-2 mg) is ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle.[3]
-
The fine powder mixture is transferred to a pellet press.
-
A vacuum is applied to remove air, and pressure is applied to form a thin, transparent pellet.
-
-
Instrumentation and Data Acquisition:
-
A background spectrum of the empty sample holder or a pure KBr pellet is recorded.[3]
-
The KBr pellet containing the sample is placed in the sample holder of an FTIR spectrometer.
-
The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[3] The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
-
-
Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands corresponding to the various functional groups in the molecule.
Visualization
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.
Data Presentation
Table 4: UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Conditions |
| Methanol | ~300 - 320 | Neutral |
| Methanol | ~400 | Basic |
Note: The absorption maximum (λmax) is highly sensitive to the solvent and pH. In basic conditions, the phenolic proton is removed to form the 4-nitrophenolate (B89219) ion, which has a more extended conjugated system, causing a bathochromic (red) shift in the absorption maximum to around 400 nm.[4][5][6]
Experimental Protocol
-
Sample Preparation:
-
A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a precise volume of a suitable UV-grade solvent (e.g., methanol, ethanol, or water).[4]
-
The stock solution is then diluted to an appropriate concentration (typically in the micromolar range) to ensure the absorbance reading is within the linear range of the instrument (usually 0.1 - 1.0).
-
-
Instrumentation and Data Acquisition:
-
A pair of matched cuvettes (typically quartz) are cleaned and rinsed with the solvent.
-
One cuvette is filled with the pure solvent to be used as a reference (blank). The other is filled with the sample solution.
-
The spectrophotometer is zeroed using the blank cuvette.
-
The absorbance of the sample solution is measured over a specific wavelength range (e.g., 200-600 nm).
-
-
Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified from the plot.
Visualization
References
The Versatile Chemistry of 3-Chloro-4-nitrophenol: A Technical Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-nitrophenol (3C4NP) is a halogenated nitroaromatic compound that serves as a versatile intermediate in various chemical syntheses. Its unique molecular structure, featuring a reactive hydroxyl group, a nitro group, and a chlorine atom on an aromatic ring, makes it a valuable precursor for the synthesis of a wide range of value-added chemicals. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in drug development, potential use in wood preservation, and its environmental fate. This document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Chemical Synthesis of this compound
The synthesis of this compound is a critical first step for its various applications. Several synthetic routes have been reported, with varying yields and reaction conditions. A common approach involves the nitration of 3-chlorophenol. The table below summarizes different reported methods for the synthesis of this compound, providing a comparative overview of their efficiencies.
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| 3-Chlorophenol | Concentrated H₂SO₄, aqueous NaNO₃ | < 25 °C | 60 (crude) | [1] |
| 3-Chlorophenol | Nitric acid, glacial acetic acid | 1 °C | 48.2 | [1] |
| Tris-(3-chlorophenyl)phosphate | Nitric acid, Sulfuric acid (94-100%) | 1-10 °C, followed by hydrolysis at 120-150 °C | 77 | [1] |
Experimental Protocol: Synthesis via Nitration of Tris-(3-chlorophenyl)phosphate[1]
This method provides a higher yield compared to the direct nitration of 3-chlorophenol.
-
Nitration: Approximately one molecular proportion of tris-(3-chlorophenyl)phosphate is reacted with three molecular proportions of nitric acid. The reactants are dissolved in sulfuric acid (94-100% concentration), with the amount of sulfuric acid corresponding to at least 4 gram molecular proportions. The reaction is carried out at a temperature between 1 and 10 °C.
-
Hydrolysis: The resulting tris-(3-chloro-4-nitrophenyl)phosphate is then hydrolyzed. The reaction mixture is diluted with water to form a sulfuric acid solution of 20 to 70 weight percent. This mixture is then heated to hydrolysis temperatures between 120 and 150 °C to yield this compound.
-
Purification: The product, this compound, can be purified by crystallization from a suitable solvent, such as chlorobenzene. The final product is obtained as pale yellow crystals.
Applications in Drug Development: BTK and JAK3 Dual Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of highly potent dual inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3)[2]. These kinases are crucial components of signaling pathways that regulate immune cell function. Their dysregulation is implicated in various autoimmune diseases and cancers, making them attractive targets for therapeutic intervention.
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in the immune system. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. JAK3, in particular, is predominantly expressed in hematopoietic cells and plays a vital role in lymphocyte development and function.
Synthetic Workflow for BTK/JAK3 Inhibitors
While specific proprietary protocols are not publicly available, a general synthetic workflow for the preparation of BTK/JAK3 inhibitors using this compound as a starting material can be conceptualized based on known chemical transformations. The synthesis would likely involve the reduction of the nitro group to an amine, followed by coupling reactions to build the core structure of the inhibitor.
Application in Wood Preservation
This compound has been suggested for use as a wood preservative due to its potential antibacterial and antioxidant properties[3]. Wood preservation is crucial for extending the service life of wood products by protecting them from decay fungi, wood-boring insects, and marine borers.
Methods of Application
While specific experimental protocols for the application of this compound as a wood preservative are not detailed in the available literature, it is plausible that it could be applied using established wood preservation techniques. These methods are designed to ensure adequate penetration and retention of the preservative within the wood structure.
-
Pressure Treatment: This is a highly effective method where wood is placed in a cylinder, and the preservative is forced into the wood under pressure. This ensures deep penetration of the chemical.
-
Dipping or Soaking: Wood is immersed in a solution of the preservative for a period ranging from a few seconds to several days. This method is simpler than pressure treatment but generally results in shallower penetration.
-
Brushing or Spraying: The preservative is applied to the surface of the wood. This method is suitable for on-site applications but offers the least protection as it provides only a surface barrier.
Further research is required to determine the optimal concentrations, application methods, and efficacy of this compound as a wood preservative against a range of wood-destroying organisms.
Environmental Fate and Biodegradation
The environmental fate of this compound is an important consideration due to its potential release into the environment. As a chlorinated nitroaromatic compound, its persistence and potential toxicity are of concern. However, microbial degradation pathways for similar compounds have been elucidated, suggesting that this compound may also be susceptible to bioremediation.
Putative Biodegradation Pathway
Based on the known microbial degradation of 2-chloro-4-nitrophenol (B164951) by various bacterial strains, a putative biodegradation pathway for this compound can be proposed. The initial steps likely involve the enzymatic removal of the nitro group and the chlorine atom, followed by ring cleavage and subsequent metabolism.
The degradation of the structurally similar 2-chloro-4-nitrophenol has been shown to proceed via intermediates such as chlorohydroquinone (B41787) and hydroquinone (B1673460) in some bacteria[4]. In other microorganisms, the degradation of chlorinated nitrophenols can involve the formation of aminophenols through the reduction of the nitro group. The subsequent steps would involve ring-cleavage dioxygenases that break open the aromatic ring, leading to intermediates that can enter central metabolic pathways.
Conclusion
This compound is a chemical intermediate with significant potential in diverse fields. Its role as a precursor in the synthesis of advanced pharmaceuticals, specifically BTK and JAK3 inhibitors, highlights its importance in modern drug discovery. While its application as a wood preservative is plausible, further investigation is needed to validate its efficacy and establish safe application protocols. Understanding the environmental fate and biodegradation pathways of this compound is crucial for its responsible use and for developing potential bioremediation strategies. This technical guide provides a comprehensive overview for researchers and professionals, aiming to stimulate further research and development into the applications of this versatile molecule.
References
- 1. US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents [patents.google.com]
- 2. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- 3. Biodegradation of p-nitrophenol and 4-chlorophenol by Stenotrophomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Reactions of 3-Chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-nitrophenol is a versatile aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a phenolic hydroxyl group, a nitro group, and a chlorine atom on the benzene (B151609) ring, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the four core reactions involving this compound: reduction of the nitro group, nucleophilic aromatic substitution of the chlorine atom, etherification of the phenolic hydroxyl group, and esterification of the phenolic hydroxyl group. This document details the experimental protocols for these key reactions, presents quantitative data in structured tables for comparative analysis, and provides visualizations of reaction pathways and workflows to facilitate a deeper understanding of the chemical principles at play. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.
Introduction
This compound is a key starting material and intermediate in the synthesis of a wide range of biologically active molecules, including potent inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3). The strategic positioning of its functional groups makes it an ideal scaffold for chemical modification, enabling the exploration of structure-activity relationships in drug discovery. Understanding the reactivity of each functional group is paramount for the rational design and efficient synthesis of novel derivatives. This guide focuses on the four principal reactions that form the foundation of this compound chemistry.
Core Reactions of this compound
The chemical versatility of this compound stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic aromatic substitution and influences the acidity of the phenolic hydroxyl group. The nitro group itself is readily reduced to an amino group, providing a key handle for further functionalization. The phenolic hydroxyl group can be derivatized through etherification and esterification reactions.
Reduction of the Nitro Group
The reduction of the nitro group in this compound to form 3-chloro-4-aminophenol is a fundamental transformation that introduces a highly versatile amino group. This amino functionality can subsequently be acylated, alkylated, or used in the formation of heterocyclic rings. Common methods for this reduction include catalytic hydrogenation and chemical reduction using reagents like hydrazine (B178648) hydrate (B1144303).
This protocol describes the reduction of this compound to 3-chloro-4-aminophenol using hydrazine hydrate in the presence of a catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), activated carbon (3-6% by weight of the nitrophenol), and ferric chloride hexahydrate (in a mass ratio of 3-5:1 with activated carbon).
-
Solvent Addition: Add a suitable solvent, such as ethanol.
-
Base Addition: To the stirred suspension, add an aqueous solution of sodium hydroxide (B78521) (25-35% w/v) dropwise.
-
Heating: Heat the reaction mixture to 90-120 °C.
-
Reductant Addition: Once the desired temperature is reached, add hydrazine hydrate (1.5-2.0 eq) dropwise. The concentration of the hydrazine hydrate solution is typically between 35-80%.
-
Reaction Monitoring: Maintain the reaction at 90-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 40-45 °C and filter to remove the catalyst.
-
Isolation: Neutralize the filtrate with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry to obtain 3-chloro-4-aminophenol.[1]
Quantitative Data for Reduction of this compound
| Method | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chemical Reduction | Hydrazine Hydrate | Activated Carbon / FeCl₃·6H₂O | Ethanol/Water | 90-120 | 3 | ~94 | [1][2] |
| Catalytic Hydrogenation | H₂ | Platinum on Carbon (Pt/C) | Aqueous H₂SO₄ | Elevated | - | ~68 (for nitrobenzene) | [3] |
Reaction Pathway: Reduction of Nitro Group
Nucleophilic Aromatic Substitution of the Chlorine Atom
The chlorine atom in this compound is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group in the para position. This allows for the displacement of the chloride ion by various nucleophiles, such as phenoxides, to form diaryl ethers. The Ullmann condensation is a classic example of this type of reaction, typically employing a copper catalyst.
This protocol outlines a general procedure for the copper-catalyzed reaction of this compound with another phenol (B47542).
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired phenol (1.0-1.2 eq), a copper catalyst (e.g., CuI, copper powder), and a suitable ligand (e.g., picolinic acid, N,N'-dimethyl-1,2-cyclohexanediamine).[4]
-
Base and Solvent: Add a base, such as potassium carbonate or cesium carbonate, and a high-boiling polar solvent like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[5]
-
Reaction Conditions: Heat the mixture to a high temperature, often in the range of 125-210 °C, under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data for Nucleophilic Aromatic Substitution
| Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenols | CuI / Picolinic Acid | K₃PO₄ | DMSO | 125-210 | Varies | [4] |
| Phenols | Copper powder | KOH | Pyridine (B92270)/DMF | 125-210 | Varies | [5] |
Workflow: Nucleophilic Aromatic Substitution
Etherification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound can be readily converted to an ether through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.
This protocol provides a general method for the etherification of this compound.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base to deprotonate the phenol. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).
-
Alkylation: To the resulting phenoxide solution, add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude ether by column chromatography.
Quantitative Data for Etherification of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | High (General) |
| Ethyl Bromide | NaH | THF | 25-50 | 2-6 | High (General) |
Reaction Pathway: Williamson Ether Synthesis
Esterification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can also be acylated to form esters. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.
The following protocol describes the esterification of this compound with an acyl chloride.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or pyridine.
-
Base Addition: If not using pyridine as the solvent, add a base like triethylamine (B128534) or pyridine (1.1-1.5 eq) to the solution.
-
Acylation: Cool the mixture in an ice bath and add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Work-up: Quench the reaction by adding water or a dilute acid solution. Separate the organic layer.
-
Purification: Wash the organic layer with aqueous sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by crystallization or column chromatography.
Quantitative Data for Esterification of this compound
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Pyridine | Pyridine | 100 | 3-4 | 80-98 (General) | [6] |
| 4-Substituted Benzoyl Chloride | Pyridine | Dichloromethane | 0 - RT | - | 75-96 (for 4-nitrophenol) | [7] |
Workflow: Esterification of Phenol
Conclusion
The reactions of this compound are central to the synthesis of a multitude of complex organic molecules with important biological activities. This guide has provided a detailed overview of the four principal transformations of this versatile building block: nitro group reduction, nucleophilic aromatic substitution, etherification, and esterification. The experimental protocols, quantitative data, and visual representations of reaction pathways and workflows are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors. A thorough understanding and application of these core reactions will undoubtedly continue to drive innovation in the fields of medicinal chemistry and materials science.
References
- 1. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 2. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 3. CA1338726C - Hydrogenation process for preparing 4-aminophenol - Google Patents [patents.google.com]
- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
Commercial Suppliers and Technical Guide for 3-Chloro-4-nitrophenol
For researchers, scientists, and professionals in drug development, sourcing high-quality chemical reagents is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for 3-Chloro-4-nitrophenol (CAS No. 491-11-2), a key intermediate in various synthetic pathways. The guide also details an experimental protocol for its use and outlines a logical process for supplier selection.
Overview of Commercial Suppliers
This compound is readily available from a range of commercial suppliers, catering to different research and development needs. The following table summarizes key quantitative data from various suppliers to facilitate easy comparison. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.
| Supplier | Purity | Available Quantities | Additional Information |
| Santa Cruz Biotechnology | Varies by lot | Inquire | For Research Use Only.[1] |
| Biosynth | Inquire | 1g, 5g, 10g, 25g | Strictly for Research Purposes only.[2] |
| Simson Pharma Limited | High Quality | Custom Synthesis | Accompanied by Certificate of Analysis.[3] |
| AChemBlock | 98% | Inquire | - |
| Manchester Organics | Inquire | 1g, 5g, 10g (35g in stock) | Discounts available on larger volumes.[4] |
| ChemicalBook | 98.4%, 99% | KG quantities | Marketplace with multiple suppliers.[5] |
| BLD Pharm | Inquire | Inquire | For Research Use Only.[6] |
Experimental Protocols
This compound is a versatile reagent in organic synthesis. One common application is its use as a nucleophile in Williamson ether synthesis. The following protocol details the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene.
Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene
This procedure describes the reaction of this compound with 4-chlorophenol. While the provided reference starts from 3,4-dichloronitrobenzene (B32671) and 4-chlorophenol, a similar Williamson ether synthesis approach can be adapted using this compound as the starting material. The key is the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide.
Materials:
-
This compound
-
4-Chlorobenzyl halide (e.g., 4-chlorobenzyl bromide)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add a base such as potassium carbonate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.
-
Add the 4-chlorobenzyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-chloro-4-(4'-chlorophenoxy)nitrobenzene.
Supplier Selection Workflow
The process of selecting a suitable commercial supplier for a chemical reagent involves several key considerations beyond just price. The following diagram illustrates a logical workflow for this process.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of BTK and JAK3 Dual Inhibitors Using 3-Chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors, utilizing 3-Chloro-4-nitrophenol as a key starting material. This document includes detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows to support researchers in the development of novel therapeutics for autoimmune diseases and B-cell malignancies.
Introduction
Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) are critical enzymes in distinct but related signaling pathways that govern immune cell function. BTK is a key component of the B-cell receptor (BCR) signaling pathway, essential for B-cell development, differentiation, and activation.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell cancers and autoimmune diseases.[3] JAK3, predominantly expressed in hematopoietic cells, plays a crucial role in cytokine signaling through the JAK/STAT pathway, which is vital for the development and function of lymphocytes.[4][5][6] Given their pivotal roles in immunity, the simultaneous inhibition of both BTK and JAK3 presents a promising therapeutic strategy for treating conditions such as rheumatoid arthritis and certain cancers.[7][8][9]
This compound serves as a versatile and readily available starting material for the synthesis of a variety of kinase inhibitors. Its chemical structure allows for strategic modifications to build molecules with high affinity and selectivity for the ATP-binding sites of both BTK and JAK3.
Signaling Pathways
A thorough understanding of the BTK and JAK3 signaling pathways is fundamental to the rational design of dual inhibitors.
Synthetic Workflow
The synthesis of BTK/JAK3 dual inhibitors from this compound generally follows a multi-step sequence. A representative workflow is depicted below, which involves an initial etherification, followed by reduction of the nitro group, and subsequent amide coupling to introduce the pharmacophore responsible for covalent inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations.
Protocol 1: Etherification of this compound
This procedure describes the synthesis of a key nitro-ether intermediate.
Materials:
-
This compound
-
A suitable alkylating agent (e.g., a substituted benzyl (B1604629) halide or mesylate)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired nitro-ether intermediate.
Protocol 2: Reduction of the Nitro Group
This protocol details the conversion of the nitro-ether intermediate to the corresponding aniline.
Materials:
-
Nitro-ether intermediate from Protocol 1
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ammonium (B1175870) chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Celite
Procedure using Iron:
-
To a suspension of the nitro-ether intermediate (1.0 eq) in a mixture of EtOH and water (e.g., 4:1), add NH₄Cl (3.0 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite, washing with hot EtOH.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline intermediate.
Protocol 3: Amide Coupling with Acryloyl Chloride
This protocol describes the final step to introduce the acrylamide (B121943) "warhead" for covalent inhibition.
Materials:
-
Aniline intermediate from Protocol 2
-
Acryloyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
Procedure:
-
Dissolve the aniline intermediate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.2 eq) to the solution.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final BTK/JAK3 dual inhibitor.
Data Presentation
The inhibitory activities of synthesized compounds are typically evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| XL-12 | BTK | 2.0 | [8] |
| JAK3 | 14.0 | [8] | |
| Wj1113 | BTK | 0.7 | [7] |
| JAK3 | 26.2 | [7] |
This table presents a selection of publicly available data and should be expanded with experimental results.
Conclusion
The synthetic route starting from this compound provides a flexible and efficient approach to generate novel dual inhibitors of BTK and JAK3. The protocols outlined in this document offer a solid foundation for the synthesis and subsequent biological evaluation of these promising therapeutic agents. Further optimization of the chemical scaffold can be explored to improve potency, selectivity, and pharmacokinetic properties. Careful adherence to the experimental procedures and safety precautions is essential for successful synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]
- 9. Targeting JAK3 and BTK tyrosine kinases with rationally-designed inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Chloro-4-nitrophenol
Introduction
3-Chloro-4-nitrophenol is a chemical intermediate used in the synthesis of various industrial products, including dyes and pesticides.[1] Its presence in environmental samples or as an impurity in manufactured goods necessitates a reliable analytical method for its detection and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of phenolic compounds. This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle of the Method
The method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][3] this compound is separated from other components in a sample based on its differential partitioning between the stationary and mobile phases. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase can help to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.[2][3][4] Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade) or Formic acid (analytical grade)
-
Methanol (HPLC grade, for cleaning)
-
0.45 µm syringe filters
2. Instrumentation
A standard HPLC system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These are based on typical methods for similar phenolic compounds.[2][3][4]
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid (e.g., 50:50 v/v with 0.1% H₃PO₄) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm |
| Run Time | Approximately 10 minutes |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with the mobile phase.
5. Sample Preparation
-
Liquid Samples: For aqueous samples, filter through a 0.45 µm syringe filter prior to injection. If the concentration of this compound is expected to be high, dilute the sample with the mobile phase to fall within the calibration range.
-
Solid Samples: For solid samples, an appropriate extraction procedure should be developed. A common approach is to extract a known weight of the sample with a suitable solvent like acetonitrile, followed by filtration.
6. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 10 µg/mL working standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
7. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses, flush the column with a mixture of methanol and water, and then store it in an appropriate solvent (e.g., acetonitrile).
8. Data Analysis
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: Experimental workflow for HPLC analysis of this compound.
References
Application Note: A Facile and Regioselective Protocol for the Ortho-Nitration of 3-Chlorophenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a facile, high-yield, and regioselective protocol for the ortho-nitration of 3-chlorophenol (B135607). The described method utilizes cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium bicarbonate, providing a mild and efficient alternative to traditional nitration techniques that often result in isomeric mixtures and harsh reaction conditions. This protocol achieves selective nitration at the C-6 position, yielding 5-chloro-2-nitrophenol, an important intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]
Introduction
Nitrated phenols are crucial building blocks in organic synthesis, serving as precursors for a wide array of biologically active molecules, dyes, and agricultural chemicals.[3] Specifically, nitrated chlorophenols are valuable intermediates in the pharmaceutical industry. The regioselective introduction of a nitro group onto a phenol (B47542) ring, however, can be challenging. Classical nitration methods often employ harsh acidic conditions (e.g., a mixture of nitric and sulfuric acids) which can lead to oxidation, degradation of the substrate, and the formation of multiple isomers, complicating purification and reducing the overall yield of the desired product.
This protocol describes a highly regioselective method for the ortho-nitration of 3-substituted phenols, including 3-chlorophenol, using cerium(IV) ammonium nitrate (CAN) and sodium bicarbonate (NaHCO₃) at room temperature.[1] This approach offers several advantages, including mild reaction conditions, rapid reaction times, high yields, and excellent regioselectivity for the less sterically hindered ortho position.[1]
Experimental Protocol
Materials and Reagents
-
3-Chlorophenol (C₆H₅ClO)
-
Cerium(IV) ammonium nitrate (CAN, (NH₄)₂[Ce(NO₃)₆])
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
NMR spectrometer and/or GC/MS for product characterization
Reaction Procedure
-
Reaction Setup: In a round-bottom flask, prepare a stirred mixture of 3-chlorophenol (3.5 mmol) and sodium bicarbonate (1.0 g) in 40 mL of anhydrous acetonitrile.[1]
-
Addition of Nitrating Agent: To this suspension, add cerium(IV) ammonium nitrate (CAN) (3.84 g, 7.0 mmol) at room temperature.[1]
-
Reaction Monitoring: Stir the resulting mixture for 30 minutes. The progress of the reaction can be monitored by the discharge of the yellow color of the CAN.[1]
-
Workup: Upon completion, filter the reaction mixture through a pad of celite or filter paper to remove insoluble inorganic salts.
-
Extraction: Wash the filtrate with deionized water. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification and Characterization
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to yield pure 5-chloro-2-nitrophenol.
-
Characterization: The structure and purity of the isolated product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC/MS analysis.[1] The melting point of the purified product can also be determined and compared to the literature value.
Data Presentation
The CAN/NaHCO₃ nitration method demonstrates high regioselectivity for the C-6 position in various 3-substituted phenols. The table below summarizes the reported yields for this class of compounds.
| Substrate (3-Substituted Phenol) | Product (5-Substituted-2-nitrophenol) | Reported Yield (%) |
| 3-Bromophenol | 5-Bromo-2-nitrophenol | 87-93 |
| 3-Methylphenol | 5-Methyl-2-nitrophenol | 87-93 |
| 3-Chlorophenol | 5-Chloro-2-nitrophenol | 87-93 |
| Ethyl 3-hydroxybenzoate | Ethyl 3-hydroxy-4-nitrobenzoate | 87-93 |
| 3-Hydroxybenzaldehyde | 3-Hydroxy-4-nitrobenzaldehyde | 87-93 |
Table 1: Regioselective nitration of 3-substituted phenols with CAN/NaHCO₃. Data sourced from Arkivoc 2003 (xv) 124-133.[1]
Experimental Workflow Diagram
Caption: Workflow for the regioselective nitration of 3-chlorophenol.
Safety Precautions
-
Cerium(IV) ammonium nitrate (CAN) is a strong oxidizing agent and can cause fire on contact with other materials.[4] It is also corrosive and an irritant.[4]
-
3-Chlorophenol is toxic and can cause burns.
-
Acetonitrile is flammable and toxic.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
References
Application Notes and Protocols: 3-Chloro-4-nitrophenol as a Versatile Intermediate in the Synthesis of Dyes and Pesticides
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-nitrophenol is a valuable chemical intermediate widely utilized in the synthesis of a diverse range of organic compounds, including azo dyes and pesticides. Its bifunctional nature, possessing both a phenolic hydroxyl group and a nitro group on a chlorinated aromatic ring, allows for versatile chemical modifications. The nitro group can be readily reduced to an amino group, a key step for diazotization in azo dye synthesis. The phenolic hydroxyl group offers a site for etherification, a common strategy in the synthesis of certain pesticides. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of a representative azo dye and a pesticide analogue.
Physicochemical Data of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for safe handling, storage, and the design of experimental procedures.
| Property | Value |
| CAS Number | 491-11-2 |
| Molecular Formula | C₆H₄ClNO₃ |
| Molecular Weight | 173.55 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 121-123 °C |
| Solubility | Soluble in ethanol (B145695), ether, and hot water |
Application in Azo Dye Synthesis
This compound serves as a precursor to the diazo component in the synthesis of azo dyes. The process involves an initial reduction of the nitro group to form 3-chloro-4-aminophenol. This primary aromatic amine is then diazotized and coupled with an electron-rich aromatic compound, such as 2-naphthol (B1666908), to produce a colored azo dye. The presence of the chloro group can enhance the chemical and light fastness of the resulting dye.
Synthetic Pathway for Azo Dye Synthesis
Synthesis of an Azo Dye from this compound.
Experimental Protocols
Protocol 1: Reduction of this compound to 3-Chloro-4-aminophenol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (17.35 g, 0.1 mol) and ethanol (100 mL).
-
Addition of Reducing Agent: To this stirred suspension, add granulated tin (35.6 g, 0.3 mol) followed by the slow addition of concentrated hydrochloric acid (60 mL) in portions. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reaction: After the initial vigorous reaction subsides, heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium hydroxide (B78521) (40 g in 200 mL of water) to precipitate the tin salts.
-
Extraction: Extract the product with three 100 mL portions of diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure to yield 3-chloro-4-aminophenol. The crude product can be recrystallized from a mixture of ethanol and water.
Protocol 2: Synthesis of an Azo Dye via Diazotization and Coupling
-
Diazotization:
-
Dissolve 3-chloro-4-aminophenol (1.43 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL) in a 100 mL beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (0.7 g, 0.01 mol in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Azo Coupling:
-
In a separate 250 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in a 10% aqueous sodium hydroxide solution (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and dry it in an oven at 60 °C.
-
Quantitative Data for Azo Dye Synthesis
| Step | Reactants | Reagents | Conditions | Product | Yield (%) |
| 1. Reduction | This compound | Sn, HCl | Reflux, 2 h | 3-Chloro-4-aminophenol | 85-95 |
| 2. Diazotization | 3-Chloro-4-aminophenol | NaNO₂, HCl | 0-5 °C, 15 min | 3-Chloro-4-hydroxyphenyl diazonium chloride | In situ |
| 3. Azo Coupling | Diazonium salt, 2-Naphthol | NaOH (aq) | 0-5 °C, 30 min | Azo Dye | 90-98 |
Application in Pesticide Synthesis
This compound can be utilized as a key building block in the synthesis of certain pesticides, such as analogues of the anthelmintic drug Rafoxanide (B1680503). The synthetic strategy typically involves an initial etherification of the phenolic hydroxyl group, followed by the reduction of the nitro group to an amine, and subsequent amidation with a suitable carboxylic acid derivative.
Synthetic Pathway for a Rafoxanide Analogue
Synthesis of a Rafoxanide Analogue.
Experimental Protocols
Protocol 3: Etherification of this compound
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve this compound (17.35 g, 0.1 mol) in dimethylformamide (DMF, 100 mL).
-
Base Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.
-
Addition of Alkylating Agent: Heat the mixture to 80 °C and add 1,4-dichlorobenzene (B42874) (14.7 g, 0.1 mol) dropwise over 30 minutes.
-
Reaction: Increase the temperature to 120 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
Isolation: Filter the precipitated solid, wash with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 3-chloro-4-(4-chlorophenoxy)nitrobenzene.
Protocol 4: Reduction of 3-Chloro-4-(4-chlorophenoxy)nitrobenzene
-
Reaction Setup: In a 500 mL round-bottom flask, prepare a mixture of iron powder (16.8 g, 0.3 mol), 3-chloro-4-(4-chlorophenoxy)nitrobenzene (28.4 g, 0.1 mol), and a mixture of ethanol and water (3:1, 150 mL).
-
Acid Addition: Add glacial acetic acid (5 mL) to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 3-4 hours.
-
Work-up: Cool the reaction to room temperature and neutralize with a 1 M sodium hydroxide solution until the pH is approximately 7.
-
Filtration and Extraction: Filter the mixture to remove iron salts and wash the residue with ethanol. Combine the filtrate and washings, and remove the ethanol under reduced pressure. Extract the aqueous residue with chloroform (B151607) (3 x 100 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude aniline, which can be purified by column chromatography on silica (B1680970) gel.[1]
Protocol 5: Amidation to form a Rafoxanide Analogue
-
Reaction Setup: In a 100 mL flask, mix 3-chloro-4-(4-chlorophenoxy)aniline (2.54 g, 0.01 mol) and 3,5-diiodosalicylic acid (3.88 g, 0.01 mol) in xylene (50 mL) at room temperature.
-
Reagent Addition: Add phosphorus trichloride (B1173362) (0.44 mL, 0.005 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 1.5 hours.[1]
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash chromatography on silica gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to afford the final product.[1]
Quantitative Data for Pesticide Synthesis
| Step | Reactants | Reagents | Conditions | Product | Yield (%) |
| 1. Etherification | This compound, 1,4-Dichlorobenzene | K₂CO₃, DMF | 120 °C, 4-6 h | 3-Chloro-4-(4-chlorophenoxy)nitrobenzene | 70-80 |
| 2. Reduction | 3-Chloro-4-(4-chlorophenoxy)nitrobenzene | Fe, AcOH, EtOH/H₂O | Reflux, 3-4 h | 3-Chloro-4-(4-chlorophenoxy)aniline | 90-95[1] |
| 3. Amidation | Aniline derivative, 3,5-Diiodosalicylic acid | PCl₃, Xylene | 110 °C, 1.5 h | Rafoxanide Analogue | 80-85[1] |
Conclusion
This compound is a readily available and versatile intermediate for the synthesis of complex organic molecules. The protocols detailed in these application notes provide a foundation for the laboratory-scale synthesis of azo dyes and pesticide analogues. The described methodologies are robust and can be adapted for the synthesis of a variety of derivatives by modifying the coupling components in dye synthesis or the carboxylic acid moiety in pesticide synthesis. Researchers are encouraged to optimize the reaction conditions for their specific target molecules to achieve the best possible yields and purity. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols for Electrochemical Detection of Nitrophenols in Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenols are a class of organic compounds widely used in the industrial synthesis of pesticides, herbicides, fungicides, and dyes. Their presence in industrial wastewater poses a significant environmental and health risk due to their toxicity and persistence. Consequently, the development of sensitive, selective, and rapid methods for the detection of nitrophenols is of paramount importance for environmental monitoring and remediation. Electrochemical methods offer a compelling alternative to traditional analytical techniques, providing advantages such as high sensitivity, rapid response, cost-effectiveness, and the potential for on-site analysis.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of nitrophenols in wastewater. The focus is on the fabrication of modified electrodes, which enhance the electrocatalytic activity towards the reduction of nitrophenols, thereby improving the sensitivity and selectivity of the detection method. Various nanomaterials, including graphene-based materials and metallic nanoparticles, have been successfully employed for this purpose.[1][3]
Principle of Electrochemical Detection
The electrochemical detection of nitrophenols is typically based on their reduction at the surface of a working electrode. The nitro group (-NO₂) of the nitrophenol molecule is electrochemically reduced to a hydroxylamine (B1172632) group (-NHOH) and subsequently to an amino group (-NH₂). This reduction process generates a measurable current signal, the magnitude of which is proportional to the concentration of nitrophenol in the sample. By employing techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV), sensitive and quantitative measurements can be achieved.[4] The use of chemically modified electrodes significantly enhances the electrochemical signal by increasing the electrode's active surface area and facilitating electron transfer.[4]
Data Presentation: Performance of Various Electrochemical Sensors
The following table summarizes the analytical performance of different modified electrodes for the detection of 4-nitrophenol (B140041) (4-NP), providing a comparative overview of their efficacy.
| Electrode Modifier | Detection Method | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| Activated Glassy Carbon Electrode (AGCE) | DPV | 0.04–65 and 65–370 | 0.02 | [5] |
| Ni@CuO/rGO/PtE | - | 0.09–105 | 0.0054 | [6] |
| SrTiO₃/Ag/rGO/SPCE | LSV | 0.1–1000 | 0.03 | [7][8][9] |
| Reduced Graphene Oxide/Au Nanoparticle/GCE | DPV | 0.05–2.0 and 4.0–100 | 0.01 | [4] |
| Reduced Graphene Oxide/Au Nanoparticle/GCE | SWV | 0.05–2.0 | 0.02 | [4] |
| PEDOT:PSS/Pt NPs-PPy-CB@ZnO/GCE | DPV | 1.5–40.5 | 1.25 | [10] |
| Cyclodextrin-AuNPs-Mesoporous Carbon/GCE | DPV | 0.1–10 and 10–350 | - | [3] |
Experimental Protocols
Protocol 1: Preparation and Activation of Glassy Carbon Electrode (GCE)
A clean and active electrode surface is crucial for obtaining reproducible and sensitive electrochemical measurements.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Alumina (B75360) slurry (0.3 and 0.05 μm)
-
Polishing cloth
-
Deionized (DI) water
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
Procedure:
-
Mechanical Polishing:
-
Polish the GCE surface with 0.3 μm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse the electrode thoroughly with DI water.
-
Polish the GCE surface with 0.05 μm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like finish.
-
-
Ultrasonic Cleaning:
-
Ultrasonicate the polished GCE in ethanol for 5 minutes to remove any residual alumina particles and organic contaminants.
-
Ultrasonicate the GCE in DI water for 5 minutes.
-
-
Electrochemical Activation (Optional but Recommended):
-
Immerse the cleaned GCE in 0.1 M PBS (pH 7.0).
-
Perform cyclic voltammetry by cycling the potential between -1.5 V and +2.5 V for 5 scans at a scan rate of 100 mV/s.[5]
-
Rinse the activated GCE (AGCE) with DI water and store it in PBS until use.
-
Protocol 2: Modification of GCE with Reduced Graphene Oxide (rGO) and Gold Nanoparticles (AuNPs)
This protocol describes a two-step electrochemical deposition method to create a highly sensitive rGO/AuNPs composite electrode.
Materials:
-
Activated GCE (from Protocol 1)
-
Graphene oxide (GO) dispersion (e.g., 1 mg/mL in DI water)
-
HAuCl₄ solution (e.g., 1 mM in 0.5 M H₂SO₄)
-
Phosphate buffer solution (PBS)
Procedure:
-
Electrochemical Reduction of Graphene Oxide:
-
Disperse GO in a suitable buffer (e.g., 0.1 M PBS, pH 9.0) by ultrasonication to form a homogeneous suspension (e.g., 0.1 mg/mL).[11]
-
Immerse the AGCE into the GO dispersion.
-
Electrodeposit reduced graphene oxide (rGO) onto the GCE surface by cycling the potential, for instance, between 0.5 V and -1.4 V for 10 cycles at a scan rate of 50 mV/s.
-
Gently wash the rGO/GCE with DI water.
-
-
Electrochemical Deposition of Gold Nanoparticles:
-
Immerse the rGO/GCE in a solution of HAuCl₄ (e.g., 0.1 mM in PBS).[11]
-
Electrodeposit AuNPs onto the rGO surface by applying a constant potential (chronoamperometry) or by potential cycling (cyclic voltammetry). For CV, the potential can be scanned, for example, from -1.4 V to 0.6 V for 5 cycles at 50 mV/s.[11]
-
Rinse the AuNPs/rGO/GCE with DI water and allow it to dry at room temperature.
-
Protocol 3: Modification of GCE by Drop-Casting of Nanomaterials
Drop-casting is a simple and widely used method for modifying electrode surfaces. This protocol provides a general guideline.
Materials:
-
Activated GCE (from Protocol 1)
-
Nanomaterial suspension (e.g., graphene, Ni@CuO/rGO in a suitable solvent like DI water or ethanol)
-
Binder solution (e.g., 5% Nafion solution)
-
Micropipette
-
IR lamp (optional)
Procedure:
-
Preparation of the Catalyst Ink:
-
Disperse a known amount of the nanomaterial (e.g., 5 mg) in a mixture of DI water and isopropanol (B130326) (e.g., 2.5 mL each).[12]
-
Add a small volume of binder solution (e.g., 100 µL of 5% Nafion) to the suspension.[12]
-
Sonicate the mixture for at least 30 minutes to obtain a homogeneous ink.
-
-
Drop-Casting:
-
Place the polished and cleaned GCE on a level surface. An IR lamp can be used to facilitate solvent evaporation.[12]
-
Using a micropipette, carefully drop a small, precise volume (e.g., 5-10 µL) of the catalyst ink onto the GCE surface, ensuring the entire surface is covered without spilling over the edges.[12]
-
Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen. The electrode is now ready for use.
-
Protocol 4: Electrochemical Detection of Nitrophenols using Differential Pulse Voltammetry (DPV)
DPV is a highly sensitive electrochemical technique suitable for quantitative analysis.
Materials:
-
Modified working electrode (e.g., AuNPs/rGO/GCE)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Electrochemical workstation
-
Supporting electrolyte (e.g., 0.1 M PBS, pH can be optimized, often acidic for nitrophenol reduction[13])
-
Nitrophenol standard solutions of varying concentrations
-
Wastewater sample
Procedure:
-
Preparation of the Electrochemical Cell:
-
Assemble a three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte.
-
-
Preconcentration Step (Optional):
-
Immerse the electrodes in the sample solution and apply a specific potential for a set duration with stirring to accumulate the analyte on the electrode surface. For example, stir for 75 seconds.[13]
-
-
DPV Measurement:
-
Set the DPV parameters on the electrochemical workstation. Typical parameters for nitrophenol detection can be:
-
Run the DPV scan and record the voltammogram. A reduction peak corresponding to the nitrophenol should be observed.
-
-
Calibration Curve:
-
Record DPVs for a series of standard solutions of nitrophenol with increasing concentrations.
-
Plot the peak current versus the concentration of nitrophenol to construct a calibration curve.
-
-
Sample Analysis:
-
Prepare the wastewater sample by filtering it to remove suspended solids. The pH may need to be adjusted to the optimal value determined for the supporting electrolyte.[8]
-
Record the DPV of the wastewater sample under the same conditions as the standards.
-
Determine the concentration of nitrophenol in the sample by interpolating its peak current on the calibration curve. The standard addition method is recommended for complex matrices to mitigate matrix effects.[13]
-
Mandatory Visualizations
Caption: General workflow for the electrochemical detection of nitrophenols.
References
- 1. Optimization of the Electrodeposition of Gold Nanoparticles for the Application of Highly Sensitive, Label-Free Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical deposition of gold nanoparticles on carbon ultramicroelectrode arrays [ouci.dntb.gov.ua]
- 3. An electrochemical sensor for the detection of p-nitrophenol based on a cyclodextrin-decorated gold nanoparticle–mesoporous carbon hybrid - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Azetidinone Derivatives Using 3-Chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, multi-step synthetic pathway for the preparation of novel azetidinone (β-lactam) derivatives, commencing from 3-chloro-4-nitrophenol. The protocols described herein are based on established chemical transformations, including Williamson ether synthesis, nitro group reduction, Schiff base formation, and the Staudinger cycloaddition. This document offers comprehensive experimental procedures, tabulated quantitative data for key intermediates and final products, and visual diagrams to elucidate the synthetic workflow and reaction mechanisms.
Introduction
Azetidin-2-ones, commonly known as β-lactams, are a critically important class of heterocyclic compounds, most notably recognized as the core structural motif in a wide array of antibacterial agents, including penicillins and cephalosporins. The strained four-membered ring of the β-lactam nucleus is key to its biological activity. The derivatization of the azetidinone scaffold is a prominent strategy in medicinal chemistry to develop new therapeutic agents with enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles.
This application note details a versatile synthetic route that utilizes this compound as a starting material to generate a diaryl ether intermediate, which is subsequently converted into a variety of 3-chloro-azetidinone derivatives. The incorporation of the 3-chloro-4-nitrophenoxy moiety allows for the exploration of novel chemical space and the potential for unique biological activities.
Synthetic Strategy
The overall synthetic strategy is a four-step process, designed to be robust and adaptable for the synthesis of a library of azetidinone derivatives. The key transformations are:
-
Williamson Ether Synthesis: Formation of a diaryl ether by the reaction of this compound with a substituted nitroaromatic halide.
-
Nitro Group Reduction: Selective reduction of one of the nitro groups on the diaryl ether to form a primary aromatic amine.
-
Schiff Base Formation: Condensation of the synthesized aromatic amine with various aromatic aldehydes to yield a series of imines (Schiff bases).
-
Staudinger [2+2] Cycloaddition: Reaction of the Schiff bases with chloroacetyl chloride in the presence of a tertiary amine base to construct the 3-chloro-azetidinone ring.
Experimental Protocols
Step 1: Synthesis of 1-Chloro-2-(4-nitrophenoxy)-4-nitrobenzene (Intermediate 1)
This procedure describes the formation of a diaryl ether via a nucleophilic aromatic substitution reaction.
Protocol:
-
To a stirred solution of this compound (1.74 g, 10 mmol) in anhydrous dimethylformamide (DMF, 50 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Heat the mixture to 80°C and stir for 1 hour to ensure the complete formation of the phenoxide.
-
To this mixture, add 1-chloro-4-nitrobenzene (B41953) (1.58 g, 10 mmol).
-
Increase the temperature to 120°C and maintain the reaction under reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
A solid precipitate will form. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol (B145695).
-
Dry the product under vacuum to yield 1-chloro-2-(4-nitrophenoxy)-4-nitrobenzene as a pale yellow solid.
Step 2: Synthesis of 3-Chloro-4-(4-nitrophenoxy)aniline (Intermediate 2)
This protocol details the selective reduction of one nitro group to an amine using iron in an acidic medium.
Protocol:
-
In a round-bottom flask, create a suspension of 1-chloro-2-(4-nitrophenoxy)-4-nitrobenzene (2.95 g, 10 mmol) and iron powder (3.35 g, 60 mmol) in a mixture of ethanol (60 mL) and water (15 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
To the refluxing mixture, add concentrated hydrochloric acid (1 mL) dropwise over 15 minutes.
-
Continue refluxing for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain 3-chloro-4-(4-nitrophenoxy)aniline. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 3: General Procedure for the Synthesis of Schiff Bases (Imines) (Intermediate 3a-c)
This is a general protocol for the condensation of the synthesized aniline (B41778) with various aromatic aldehydes.
Protocol:
-
Dissolve 3-chloro-4-(4-nitrophenoxy)aniline (2.65 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add the desired aromatic aldehyde (10 mmol) (e.g., benzaldehyde, 4-methoxybenzaldehyde, or 4-chlorobenzaldehyde) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours. The formation of the Schiff base can be observed by a color change and monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the solid Schiff base, wash with a small amount of cold ethanol, and dry under vacuum.
Step 4: General Procedure for the Synthesis of 3-Chloro-azetidin-2-one Derivatives (Final Products 4a-c)
This protocol describes the Staudinger [2+2] cycloaddition to form the β-lactam ring.[1]
Protocol:
-
In a dried round-bottom flask under a nitrogen atmosphere, dissolve the Schiff base (5 mmol) and triethylamine (B128534) (1.01 g, 10 mmol) in anhydrous 1,4-dioxane (B91453) (50 mL).
-
Cool the stirred solution to 0-5°C in an ice bath.
-
To this cooled solution, add chloroacetyl chloride (0.79 g, 7 mmol) dropwise over a period of 20-30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 5-7 hours.
-
The precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude azetidinone derivative.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure 3-chloro-azetidin-2-one derivative.
Data Presentation
Table 1: Physicochemical Data of Intermediates
| Intermediate No. | R | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | - | C₁₂H₇ClN₂O₅ | 294.65 | 85 | 135-137 |
| 2 | - | C₁₂H₉ClN₂O₃ | 264.67 | 78 | 118-120 |
| 3a | H | C₁₉H₁₃ClN₂O₃ | 352.78 | 92 | 142-144 |
| 3b | OCH₃ | C₂₀H₁₅ClN₂O₄ | 382.80 | 89 | 155-157 |
| 3c | Cl | C₁₉H₁₂Cl₂N₂O₃ | 387.22 | 94 | 160-162 |
Table 2: Physicochemical and Spectroscopic Data of Azetidinone Derivatives (4a-c)
| Product No. | R | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | IR (KBr, cm⁻¹) ν C=O (β-lactam) | ¹H NMR (CDCl₃, δ ppm) CH-Cl |
| 4a | H | C₂₁H₁₄Cl₂N₂O₄ | 429.26 | 75 | 188-190 | 1755 | 5.48 (d) |
| 4b | OCH₃ | C₂₂H₁₆Cl₂N₂O₅ | 459.28 | 71 | 195-197 | 1752 | 5.45 (d) |
| 4c | Cl | C₂₁H₁₃Cl₃N₂O₄ | 463.70 | 78 | 202-204 | 1760 | 5.51 (d) |
Visualization of Workflow and Mechanisms
Caption: Overall synthetic workflow for the preparation of azetidinone derivatives from this compound.
Caption: Mechanism of the Staudinger [2+2] cycloaddition reaction.
References
Application Notes and Protocols for the Catalytic Reduction of 4-Nitrophenol Using Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) is a significant chemical transformation with broad applications, particularly in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.[1][2] 4-aminophenol is a key intermediate in the production of analgesic and antipyretic drugs such as paracetamol and benorilate.[3] Given the environmental toxicity of 4-nitrophenol, its conversion to the less harmful and commercially valuable 4-aminophenol is of great interest.[1] Nanoparticles, particularly those of noble metals like gold (Au), silver (Ag), platinum (Pt), and palladium (Pd), have demonstrated exceptional catalytic activity in this reduction reaction, offering advantages such as high efficiency, large surface-area-to-volume ratio, and reusability.[1][4][5] This document provides detailed application notes and experimental protocols for researchers interested in utilizing nanoparticles for the catalytic reduction of 4-nitrophenol.
Catalytic Mechanism
-
Adsorption: Both the 4-nitrophenolate (B89219) ions (formed in the basic medium created by NaBH₄) and the borohydride (B1222165) ions (BH₄⁻) adsorb onto the surface of the nanoparticles.[8]
-
Electron Transfer: The nanoparticles facilitate the transfer of electrons from the donor (borohydride ions) to the acceptor (4-nitrophenolate ions).[9]
-
Reaction on the Surface: The reduction of the nitro group to an amino group occurs on the nanoparticle surface.[6]
-
Desorption: The final product, 4-aminophenol, desorbs from the nanoparticle surface, making the catalytic sites available for the next reaction cycle.
The overall reaction is: 4-Nitrophenol + NaBH₄ --(Nanoparticle Catalyst)--> 4-Aminophenol
Experimental Protocols
General Protocol for Catalytic Reduction of 4-Nitrophenol
This protocol outlines a standard procedure for evaluating the catalytic activity of nanoparticles in the reduction of 4-nitrophenol. The reaction is typically monitored using UV-Visible spectroscopy.
Materials:
-
4-nitrophenol (4-NP) solution (e.g., 0.1 mM in deionized water)
-
Sodium borohydride (NaBH₄) solution (e.g., 10 mM in deionized water, freshly prepared)
-
Nanoparticle catalyst suspension (concentration will vary depending on the catalyst)
-
Deionized water
-
Quartz cuvettes
-
UV-Visible Spectrophotometer
Procedure:
-
In a quartz cuvette, mix a specific volume of the 4-nitrophenol solution with deionized water.
-
Add a freshly prepared solution of sodium borohydride to the cuvette. The solution will turn yellow due to the formation of the 4-nitrophenolate ion under basic conditions, with a characteristic absorption peak at approximately 400 nm.[1][2]
-
Record the initial UV-Vis spectrum of the solution.
-
Initiate the catalytic reaction by adding a small volume of the nanoparticle catalyst suspension to the cuvette and mix quickly.
-
Immediately start recording the UV-Vis spectra of the reaction mixture at regular time intervals (e.g., every 30-60 seconds).
-
Monitor the decrease in the absorbance peak at 400 nm (corresponding to 4-nitrophenolate) and the appearance of a new peak at around 300 nm (corresponding to 4-aminophenol).[1][3]
-
The reaction is considered complete when the yellow color of the solution disappears and the peak at 400 nm is no longer observed.
Protocol for Synthesis of Silver Nanoparticles (AgNPs) using a Green Synthesis Approach
This protocol describes a simple and environmentally friendly method for synthesizing silver nanoparticles using a plant extract as a reducing and capping agent.
Materials:
-
Silver nitrate (B79036) (AgNO₃) solution (e.g., 1 mM)
-
Plant extract (e.g., from Breynia rhamnoides stem, as an example)[1]
-
Deionized water
-
Stirring plate and stir bar
-
Heating mantle or water bath
Procedure:
-
Prepare an aqueous extract of the chosen plant material by boiling it in deionized water and then filtering the solution.
-
In a clean flask, add a specific volume of the silver nitrate solution.
-
While stirring, add the plant extract to the silver nitrate solution. The ratio of extract to silver nitrate will need to be optimized.
-
The reaction mixture may be heated gently (e.g., to 60-80 °C) to facilitate the reduction process.
-
The formation of silver nanoparticles is indicated by a color change in the solution (e.g., to yellowish-brown or reddish-brown).
-
Monitor the formation of AgNPs by recording the UV-Vis spectra, looking for the characteristic surface plasmon resonance peak of AgNPs (typically around 400-450 nm).
-
The synthesized AgNPs can be purified by centrifugation and washing with deionized water.
Data Presentation
The catalytic performance of different nanoparticle systems can be compared by analyzing the reaction kinetics. The reduction of 4-nitrophenol typically follows pseudo-first-order kinetics with respect to the concentration of 4-nitrophenol, as the concentration of NaBH₄ is in large excess.[8][10]
The apparent rate constant (k_app) can be determined from the linear plot of ln(A_t / A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance at 400 nm.
Table 1: Comparison of Catalytic Activity of Various Nanoparticles for the Reduction of 4-Nitrophenol
| Nanoparticle Catalyst | Support/Stabilizer | Size (nm) | Apparent Rate Constant (k_app) (s⁻¹) | Conversion (%) | Time (min) | Reference |
| AgNPs | Breynia rhamnoides stem extract | ~20-50 | - | >90 | 15 | [1] |
| AuNPs | Mung bean starch | ~10-30 | - | ~100 | 10 | [1] |
| PdNPs | - | - | - | High | <5 | [8] |
| AgNPs | Poly(acrylic acid) | 6 | - | - | - | [11] |
| AuNPs | Caffeic acid | 10-20 | 0.0023 | 99.8 | 20 | [2] |
| CuNPs | Brassica oleracea L. extract | ~50-100 | - | High | 12 | [7] |
Note: The values presented are indicative and can vary significantly based on the specific synthesis method, particle size, shape, concentration, and reaction conditions.
Visualizations
Caption: Experimental workflow for the catalytic reduction of 4-nitrophenol.
Caption: Langmuir-Hinshelwood mechanism for 4-nitrophenol reduction.
References
- 1. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports [mdpi.com]
- 4. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of 3-Chloro-4-nitrophenol in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Chloro-4-nitrophenol (3C4NP) in complex matrices. The following sections offer a comparative overview of various analytical techniques, complete with experimental procedures and performance data to guide method selection and implementation in a research and development setting.
Introduction
This compound (3C4NP) is a chemical intermediate used in the synthesis of various industrial and pharmaceutical compounds. Its potential toxicity and persistence in the environment necessitate sensitive and reliable analytical methods for its quantification in diverse and complex matrices such as environmental samples (water, soil) and biological fluids. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Electrochemical Analysis, providing a toolkit for researchers and scientists.
Analytical Methods Overview
The choice of an analytical method for 3C4NP quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the analysis of non-volatile compounds like 3C4NP. Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds, though derivatization may be required for polar analytes like phenols. Electrochemical methods provide a sensitive and often portable alternative for in-situ analysis.
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative performance data for the analysis of 3C4NP and structurally similar compounds (e.g., 4-chlorophenol, 4-nitrophenol) using various analytical techniques. This data is compiled from various studies and provides a benchmark for method validation.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Parameter | Reported Value | Matrix | Reference Compound(s) |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L | Tap Water | Phenols, Chlorophenols |
| Limit of Quantification (LOQ) | 0.02 - 0.12 mg/L | Tap Water | Phenols, Chlorophenols |
| Linearity (r²) | ≥ 0.9928 | Tap Water | Phenols, Chlorophenols |
| Recovery | 87.5 - 109.2% | Tap Water | Phenols, Chlorophenols |
| Precision (%RSD) | < 12.0% | Tap Water | Phenols, Chlorophenols |
Table 2: Gas Chromatography (GC) Performance Data
| Parameter | Reported Value | Matrix | Reference Compound(s) |
| Limit of Detection (LOD) | 0.001 - 0.031 µg/L | Water | Nitrophenols |
| 0.020 - 0.107 ng/g | Soil | Nitrophenols | |
| Recovery | 79 - 120% | Water, Soil | Nitrophenols |
| Precision (%RSD) | < 15% | Water, Soil | Nitrophenols |
Table 3: Electrochemical Analysis Performance Data
| Parameter | Reported Value | Matrix | Reference Compound(s) |
| Limit of Detection (LOD) | 0.062 µM | Wastewater | 4-Chlorophenol |
| 0.11 µM | Wastewater | 4-Nitrophenol | |
| Linear Range | 0.1 - 20.0 µM | Wastewater | 4-Chlorophenol |
| 0.5 - 25.0 µM | Wastewater | 4-Nitrophenol |
Experimental Protocols
The following are detailed protocols for the analysis of 3C4NP. These protocols are based on established methods for chlorophenols and nitrophenols and should be validated for the specific matrix and instrumentation used.
Protocol 1: HPLC-UV Method for 3C4NP in Water Samples
This protocol describes the quantification of 3C4NP in water samples using High-Performance Liquid Chromatography with UV detection.
1. Instrumentation and Reagents
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
This compound reference standard
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample (acidified to pH 2-3 with formic or acetic acid) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elute the retained 3C4NP with 5 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
3. Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient could be:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: Hold at 10% A, 90% B
-
20-22 min: Return to 90% A, 10% B
-
22-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV-Vis spectrum of 3C4NP (typically around 300-320 nm).
-
Injection Volume: 20 µL
4. Calibration and Quantification
-
Prepare a stock solution of 3C4NP in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Inject the calibration standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of 3C4NP against the concentration.
-
Determine the concentration of 3C4NP in the samples from the calibration curve.
Protocol 2: GC-MS Method for 3C4NP in Soil Samples
This protocol outlines the analysis of 3C4NP in soil samples using Gas Chromatography-Mass Spectrometry. Derivatization is often recommended to improve the volatility and chromatographic behavior of phenolic compounds.
1. Instrumentation and Reagents
-
Gas chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary GC column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
-
Solvents: Acetone (B3395972), Dichloromethane, Hexane (B92381) (pesticide residue grade)
-
Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane.
-
This compound reference standard
-
Anhydrous sodium sulfate (B86663)
2. Sample Preparation: Solvent Extraction
-
Weigh 10 g of the homogenized soil sample into a beaker.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane and sonicate for 15 minutes in an ultrasonic bath.
-
Decant the solvent extract and repeat the extraction two more times with fresh solvent.
-
Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
3. Derivatization (Silylation)
-
To the 1 mL concentrated extract, add 100 µL of BSTFA + 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 200 °C at 10 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
5. Quantification
-
Prepare calibration standards of derivatized 3C4NP.
-
Analyze the standards and samples by GC-MS.
-
Quantify using the peak area of a characteristic ion of the derivatized 3C4NP.
Mandatory Visualizations
Caption: Workflow for the analysis of this compound in water samples by HPLC-UV.
Caption: Workflow for the analysis of this compound in soil samples by GC-MS.
Application Notes and Protocols for the Biodegradation of Chloronitrophenols in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloronitrophenols (CNPs) are a class of synthetic aromatic compounds widely used in the manufacturing of pesticides, herbicides, fungicides, dyes, and pharmaceuticals. Their persistence and toxicity pose significant environmental concerns, necessitating effective remediation strategies. Microbial biodegradation offers a cost-effective and environmentally friendly approach to detoxify CNP-contaminated soil and water. This document provides detailed application notes and protocols for studying the biodegradation pathways of chloronitrophenols in soil, focusing on key microbial players and their enzymatic mechanisms.
The primary biodegradation of CNPs in soil is carried out by various microorganisms, including bacteria of the genera Burkholderia, Rhodococcus, and Arthrobacter.[1][2][3][4][5] These microorganisms have evolved distinct catabolic pathways to utilize CNPs as a source of carbon, nitrogen, and energy. Two of the most well-characterized pathways for the degradation of 2-chloro-4-nitrophenol (B164951) (2C4NP), a common CNP, are the hydroquinone (B1673460) (HQ) pathway and the 1,2,4-benzenetriol (B23740) (BT) pathway.[1][6][7]
Major Biodegradation Pathways of 2-Chloro-4-Nitrophenol (2C4NP)
Hydroquinone (HQ) Pathway
The hydroquinone pathway is predominantly observed in Gram-negative bacteria such as Burkholderia sp. RKJ 800.[1][4][8] This pathway is initiated by the oxidative removal of the nitro group from 2C4NP, followed by dehalogenation.
Key Steps:
-
Denitration: A two-component monooxygenase catalyzes the conversion of 2C4NP to chlorohydroquinone (B41787) (CHQ) with the release of a nitrite (B80452) ion.
-
Dehalogenation: CHQ is then converted to hydroquinone (HQ) with the release of a chloride ion.
-
Ring Cleavage: The aromatic ring of HQ is cleaved by HQ 1,2-dioxygenase to form γ-hydroxymuconic semialdehyde, which then enters the central metabolic pathways.[1][4]
1,2,4-Benzenetriol (BT) Pathway
The 1,2,4-benzenetriol pathway has been identified in both Gram-positive bacteria like Rhodococcus imtechensis RKJ300 and some Gram-negative bacteria.[2][3][6] This pathway involves a different sequence of enzymatic reactions compared to the HQ pathway.
Key Steps:
-
Sequential Denitration and Dechlorination: In Rhodococcus imtechensis RKJ300, a p-nitrophenol monooxygenase (PnpA1A2) catalyzes the sequential removal of the nitro and chloro groups from 2C4NP to form 1,2,4-benzenetriol (BT).[6]
-
Ring Cleavage: BT is then subjected to ring cleavage by BT 1,2-dioxygenase, leading to the formation of maleylacetate. Maleylacetate is further metabolized via the β-ketoadipate pathway.[5]
Data Presentation
Table 1: Microbial Strains Involved in 2-Chloro-4-Nitrophenol (2C4NP) Biodegradation
| Microbial Strain | Gram Status | Degradation Pathway | Key Intermediates | Reference |
| Burkholderia sp. RKJ 800 | Negative | Hydroquinone (HQ) | Chlorohydroquinone (CHQ), Hydroquinone (HQ) | [1][4][8] |
| Rhodococcus imtechensis RKJ300 | Positive | 1,2,4-Benzenetriol (BT) | Chlorohydroquinone (CHQ), 1,2,4-Benzenetriol (BT) | [2][3][6] |
| Burkholderia sp. SJ98 | Negative | Reductive dehalogenation followed by BT pathway | 4-Nitrophenol (PNP), 4-Nitrocatechol, 1,2,4-Benzenetriol (BT) | [5] |
| Arthrobacter nitrophenolicus SJCon | Positive | CHQ cleavage | Chlorohydroquinone (CHQ) | [5] |
Table 2: Optimal Conditions for 2C4NP Biodegradation in Soil Microcosm Studies
| Parameter | Optimal Range | Microbial Strain | Reference |
| Inoculum Size (CFU/g soil) | 2 x 10⁸ | Burkholderia sp. RKJ 800 | [1] |
| pH | 7.0 - 8.0 | Burkholderia sp. RKJ 800 | [1] |
| Temperature (°C) | 30 - 40 | Burkholderia sp. RKJ 800 | [1] |
| Substrate Concentration (ppm) | 50 - 140 | Burkholderia sp. RKJ 800 | [1] |
Table 3: Analytical Parameters for HPLC Analysis of 2C4NP and its Metabolites
| Compound | Retention Time (min) | Mobile Phase | Column | Detection Wavelength (nm) | Reference |
| 2-Chloro-4-nitrophenol (2C4NP) | 16.3 | Methanol (B129727):Water (80:20) with 1% Acetic Acid | C18 Reverse Phase | 280, 300 | [1][8] |
| Chlorohydroquinone (CHQ) | 6.7 | Methanol:Water (80:20) with 1% Acetic Acid | C18 Reverse Phase | 280, 300 | [1][8] |
| Hydroquinone (HQ) | 4.5 | Methanol:Water (80:20) with 1% Acetic Acid | C18 Reverse Phase | 280, 300 | [1][8] |
| 1,2,4-Benzenetriol (BT) | 8.1 | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Protocol for Isolation of Chloronitrophenol-Degrading Bacteria from Soil
Objective: To isolate bacteria from contaminated soil capable of utilizing a specific chloronitrophenol as a sole source of carbon and energy.
Materials:
-
Soil sample from a contaminated site.
-
Minimal Salt Medium (MSM).
-
Target chloronitrophenol (e.g., 2C4NP).
-
Nutrient Agar plates.
-
Sterile flasks, pipettes, and petri dishes.
-
Incubator shaker.
Procedure:
-
Enrichment Culture:
-
Add 1 gram of soil to a 250 mL flask containing 100 mL of sterile MSM.
-
Supplement the medium with the target CNP at a final concentration of 100 mg/L.
-
Incubate the flask on a rotary shaker at 120 rpm and 28-30°C for 3-4 weeks.[9]
-
Every 7 days, transfer 5 mL of the culture to a fresh flask of MSM with the same concentration of the CNP to enrich for degrading microorganisms.[9]
-
-
Isolation of Pure Cultures:
-
After several rounds of enrichment, take a loopful of the culture and streak it onto Nutrient Agar plates.
-
Incubate the plates at 30°C for 48-72 hours until colonies are visible.[9]
-
Select morphologically distinct colonies and re-streak them onto fresh Nutrient Agar plates to obtain pure cultures.
-
-
Screening for Degradation Ability:
-
Inoculate each pure isolate into a separate flask of MSM containing the target CNP as the sole carbon source.
-
Monitor the growth of the bacteria by measuring the optical density at 600 nm and the disappearance of the CNP using HPLC over time.
-
Protocol for Soil Microcosm Study of CNP Biodegradation
Objective: To evaluate the biodegradation of a chloronitrophenol in a controlled soil environment.
Materials:
-
Soil sample (autoclaved for sterile controls).
-
Target chloronitrophenol.
-
Bacterial inoculum (a pure culture of a known degrader).
-
Sterile water.
-
Glass beakers or flasks.
-
Incubator.
Procedure:
-
Microcosm Setup:
-
Place 100 g of sieved soil into each beaker.
-
For sterile controls, use autoclaved soil. For non-sterile experiments, use fresh soil.
-
Spike the soil with the target CNP to achieve the desired concentration (e.g., 50-140 ppm).[1]
-
Adjust the moisture content of the soil to 50-60% of its water-holding capacity using sterile water.
-
-
Inoculation:
-
Inoculate the designated microcosms with the bacterial strain at a specific cell density (e.g., 2 x 10⁸ CFU/g of soil).[1]
-
Uninoculated microcosms will serve as controls.
-
-
Incubation:
-
Cover the beakers with perforated aluminum foil to allow for gas exchange while minimizing water loss.
-
Incubate the microcosms at a constant temperature (e.g., 30°C) in the dark.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., 0, 2, 5, 10, 15 days), collect soil samples from each microcosm.
-
Extract the CNP and its metabolites from the soil using an appropriate solvent (e.g., ethyl acetate).
-
Analyze the extracts using HPLC or GC-MS to determine the concentration of the parent compound and its degradation products.
-
Protocol for HPLC Analysis of 2C4NP and Metabolites
Objective: To quantify the concentration of 2C4NP and its major metabolites in liquid or soil extracts.
Instrumentation and Conditions:
-
HPLC System: Waters 600 model or equivalent with a photodiode array detector.[1][8]
-
Column: C18 reverse-phase silica (B1680970) column.[1][8]
-
Mobile Phase: Isocratic mixture of 80% methanol (containing 1% glacial acetic acid) and 20% HPLC-grade water (containing 1% glacial acetic acid).[1][8]
Procedure:
-
Prepare standard solutions of 2C4NP, CHQ, and HQ of known concentrations to generate a calibration curve.
-
Filter the samples (culture supernatant or soil extract) through a 0.22 µm syringe filter before injection.
-
Inject the samples and standards into the HPLC system.
-
Identify and quantify the compounds based on their retention times and the calibration curves.
Protocol for GC-MS Analysis of Metabolites
Objective: To identify and confirm the structure of volatile or derivatized metabolites of CNP degradation.
Procedure:
-
Sample Preparation:
-
Extract the metabolites from the aqueous sample or soil with a suitable solvent like ethyl acetate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
For non-volatile compounds like hydroquinones and benzenetriols, derivatization (e.g., acetylation or silylation) may be necessary to increase their volatility.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Identify the compounds by comparing their mass spectra with those of authentic standards or with spectral libraries (e.g., NIST). Mass fragments for 2C4NP (m/z 173), CHQ (m/z 144), and HQ (m/z 110) can be used for identification.[8]
-
Protocol for Nitrophenol Monooxygenase Enzyme Assay
Objective: To measure the activity of the initial enzyme in the CNP degradation pathway.
Materials:
-
Cell-free extract from induced bacterial cells.
-
Tris-HCl buffer (50 mM, pH 7.6-8.0).
-
NADH or NADPH (0.2 mM).
-
FAD (0.02 mM).
-
MgSO₄ (1 mM).
-
Substrate (e.g., 2C4NP, 0.1 mM).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the buffer, NADH/NADPH, FAD, and MgSO₄.[10][11]
-
Add the cell-free extract to the reaction mixture.
-
Initiate the reaction by adding the CNP substrate.
-
Monitor the enzyme activity by measuring the decrease in absorbance of the substrate (e.g., at 420 nm for p-nitrophenol) or the oxidation of NADH/NADPH (at 340 nm) over time.[12]
-
Alternatively, the release of nitrite can be measured colorimetrically.[11]
Visualization of Pathways and Workflows
Caption: Major biodegradation pathways of 2-chloro-4-nitrophenol in soil bacteria.
References
- 1. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation of 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol by Rhodococcus imtechensis strain RKJ300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 2-chloro-4-nitrophenol in a gram negative bacterium, Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
- 10. journals.asm.org [journals.asm.org]
- 11. A Two-Component Monooxygenase Catalyzes Both the Hydroxylation of p-Nitrophenol and the Oxidative Release of Nitrite from 4-Nitrocatechol in Bacillus sphaericus JS905 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes to this compound are:
-
Direct nitration of 3-chlorophenol (B135607): This is a common method but often results in a mixture of isomers, leading to lower yields of the desired product.[1]
-
Nitration of tris-(3-chlorophenyl)phosphate followed by hydrolysis: This multi-step approach can provide higher yields and easier purification of the target compound.[1]
-
Chlorination of p-nitrophenol: This method involves the direct chlorination of p-nitrophenol.
Q2: Why is the yield of this compound often low when using direct nitration of 3-chlorophenol?
A2: The direct nitration of 3-chlorophenol is prone to low yields due to the formation of isomeric byproducts. The hydroxyl and chloro groups on the aromatic ring direct the incoming nitro group to different positions, resulting in a mixture of this compound and 3-chloro-6-nitrophenol.[1] Separating these isomers can be challenging and leads to a reduced isolated yield of the desired product.
Q3: How can I improve the regioselectivity and yield in the synthesis of this compound?
A3: To enhance the yield and regioselectivity, the recommended approach is a multi-step synthesis involving the protection of the hydroxyl group of 3-chlorophenol as a phosphate (B84403) ester. This intermediate, tris-(3-chlorophenyl)phosphate, is then nitrated. The bulky phosphate group directs the nitration predominantly to the para position. Subsequent hydrolysis of the nitrated phosphate ester yields this compound with a significantly higher yield (around 77%) compared to direct nitration.[1]
Q4: What are the common side reactions to be aware of during the synthesis?
A4:
-
In direct nitration of 3-chlorophenol: The primary side reaction is the formation of the 3-chloro-6-nitrophenol isomer.[1] Over-nitration to form dinitro compounds can also occur under harsh conditions.
-
In chlorination of p-nitrophenol: Dichlorination of the aromatic ring is a potential side reaction, leading to the formation of 2,6-dichloro-4-nitrophenol.[2]
-
General: Oxidation of the phenol (B47542) ring by nitric acid can lead to the formation of tarry byproducts, especially at elevated temperatures.[3]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound in direct nitration | Formation of a significant amount of the 3-chloro-6-nitrophenol isomer. | 1. Optimize reaction temperature: Keep the temperature low (below 25°C) to improve selectivity.[1]2. Consider an alternative route: The synthesis via nitration of tris-(3-chlorophenyl)phosphate offers much higher regioselectivity and overall yield.[1] |
| Difficult purification of the final product | Presence of closely related isomers (e.g., 3-chloro-6-nitrophenol). | 1. Column chromatography: Use silica (B1680970) gel column chromatography to separate the isomers. The polarity difference between the isomers allows for their separation. 2. Fractional crystallization: This technique can be employed to separate isomers based on their different solubilities in a particular solvent system. |
| Incomplete hydrolysis of nitrated phosphate ester | 1. Insufficient heating or reaction time.2. Inappropriate acid concentration for hydrolysis. | 1. Ensure adequate heating: The hydrolysis typically requires heating at temperatures between 120°C and 150°C.[1]2. Adjust acid concentration: The sulfuric acid concentration for hydrolysis should be in the range of 20 to 70 weight percent.[1] |
| Formation of dark, tarry byproducts | Oxidation of the phenolic starting material or product by the nitrating agent. | 1. Maintain low temperatures: Carry out the nitration at low temperatures (e.g., 0-10°C) to minimize oxidation. 2. Slow addition of nitrating agent: Add the nitric acid or nitrating mixture dropwise with efficient stirring to control the reaction exotherm. |
| Low yield in the synthesis of tris-(3-chlorophenyl)phosphate | 1. Incomplete reaction between 3-chlorophenol and phosphorus oxychloride.2. Hydrolysis of phosphorus oxychloride or the product. | 1. Ensure stoichiometric ratio: Use the correct molar ratios of reactants.2. Use an appropriate solvent and catalyst: The reaction can be carried out in an organic solvent with a metal catalyst to improve yield.[4] 3. Maintain anhydrous conditions: The reaction should be performed under dry conditions to prevent hydrolysis. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Direct Nitration | 3-Chlorophenol | Nitric acid, Sulfuric acid | 48.2 - 60% (crude)[1] | Single step | Low yield, formation of isomers, difficult purification[1] |
| Phosphate Ester Route | 3-Chlorophenol | Phosphorus oxychloride, Nitric acid, Sulfuric acid | ~77%[1] | High yield, high regioselectivity, easier purification[1] | Multi-step process |
| Chlorination | p-Nitrophenol | Gaseous chlorine or other chlorinating agents | Not specified | Potentially high selectivity | May require handling of hazardous chlorine gas |
Experimental Protocols
Method 1: Synthesis via Nitration of tris-(3-chlorophenyl)phosphate
This method involves three main stages:
-
Synthesis of tris-(3-chlorophenyl)phosphate.
-
Nitration of tris-(3-chlorophenyl)phosphate.
-
Hydrolysis of tris-(3-chloro-4-nitrophenyl)phosphate.
Stage 1: Synthesis of tris-(3-chlorophenyl)phosphate
-
Reactants: 3-chlorophenol and phosphorus oxychloride (POCl₃).
-
Procedure (General):
-
To a solution of 3-chlorophenol in a suitable organic solvent, slowly add phosphorus oxychloride dropwise while stirring. A catalyst, such as a metal catalyst, can be added.
-
The reaction mixture is heated and maintained at a specific temperature to ensure the reaction goes to completion.
-
After the reaction, the mixture is worked up to isolate the tris-(3-chlorophenyl)phosphate. This may involve washing with water and/or an alkaline solution to remove unreacted starting materials and byproducts, followed by removal of the solvent.
-
Stage 2: Nitration of tris-(3-chlorophenyl)phosphate
-
Reactants: tris-(3-chlorophenyl)phosphate, nitric acid, and concentrated sulfuric acid.
-
Procedure:
-
The tris-(3-chlorophenyl)phosphate is dissolved in concentrated sulfuric acid.
-
The mixture is cooled to a temperature between 0°C and 10°C.
-
A mixture of nitric acid and sulfuric acid is added gradually, maintaining the temperature below 20°C.
-
The reaction mixture is stirred at a low temperature (0-10°C) for a period to ensure complete nitration.
-
Stage 3: Hydrolysis of tris-(3-chloro-4-nitrophenyl)phosphate
-
Procedure:
-
The reaction mixture from the nitration step is diluted with water to achieve a sulfuric acid concentration of 20-70%.
-
The mixture is then heated to a temperature between 120°C and 150°C to effect hydrolysis.
-
Upon cooling, the this compound product crystallizes out of the solution.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like chlorobenzene.[1]
-
Mandatory Visualization
Caption: High-yield synthesis workflow for this compound.
Caption: Troubleshooting low yield in direct nitration of 3-chlorophenol.
References
- 1. US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents [patents.google.com]
- 2. Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts | MDPI [mdpi.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3-Chloro-4-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chloro-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective techniques for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods typically depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification.[1] For crude products with a relatively high initial purity and crystalline nature, recrystallization is often a straightforward and efficient method. For more complex mixtures containing multiple, closely related impurities, column chromatography offers superior separation.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound often originate from the synthetic route, which is typically the nitration of 3-chlorophenol (B135607). Potential impurities may include:
-
Isomeric byproducts: The nitration of 3-chlorophenol can also yield other isomers such as 3-chloro-2-nitrophenol (B96774) and 3-chloro-6-nitrophenol.[2]
-
Unreacted starting materials: Residual 3-chlorophenol may be present in the crude product.
-
Over-nitrated products: Dinitro- or trinitro-chlorophenol derivatives can form if the reaction conditions are not carefully controlled.
-
Side-reaction products: Oxidation or degradation of the phenol (B47542) ring can lead to colored impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity of the compound and identifying impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic or phosphoric acid) is commonly used.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value (approximately 121-123 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the purity and to monitor the progress of a column chromatography separation. A single spot on the TLC plate suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.
Purification Method Selection
The choice of purification method is critical for achieving the desired purity and yield. The following decision tree can guide you in selecting the most appropriate technique for your specific needs.
Caption: Decision tree for selecting a purification method.
Quantitative Data Summary
The following table provides a summary of expected outcomes for the purification of crude this compound using different techniques. The data is illustrative and based on typical results for similar halogenated nitrophenols. Actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) | Notes |
| Recrystallization | ||||
| Single Solvent (e.g., Chlorobenzene) | 85-95 | >98 | 70-85 | A patent reports a yield of 77% using chlorobenzene (B131634).[2] |
| Mixed Solvent (e.g., Ethanol/Water) | 85-95 | >98 | 75-90 | Solvent ratio is critical to prevent "oiling out". |
| Column Chromatography | ||||
| Silica Gel (Hexane/Ethyl Acetate (B1210297) gradient) | <85 | >99 | 50-75 | Effective for removing isomeric impurities, but can lead to lower yields due to product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Chlorobenzene)
This protocol is based on a method described in the patent literature for the purification of 3-halo-4-nitrophenols.[2]
Materials:
-
Crude this compound
-
Chlorobenzene
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of chlorobenzene to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot chlorobenzene until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble materials.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold chlorobenzene to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals. Transfer the purified crystals to a watch glass and dry them in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography on Silica Gel
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Securely clamp a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in hexane. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the initial mobile phase).
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase, such as 95:5 hexane/ethyl acetate.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane/ethyl acetate) to elute the this compound. The more polar isomeric impurities will elute later.
-
-
Fraction Collection: Collect the eluent in a series of fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| "Oiling out" instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.[4] | - Add more solvent to the hot solution. - Try a lower-boiling point solvent. - Allow the solution to cool more slowly. |
| Poor recovery of purified compound | - Too much solvent was used. - The solution was not cooled sufficiently. - The crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent necessary for dissolution.[4] - Ensure the solution is thoroughly cooled in an ice bath.[4] - Wash the crystals with a small amount of the cold recrystallization solvent. |
| No crystals form upon cooling | The solution is too dilute. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| Colored impurities remain in the crystals | The colored impurity has similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add charcoal to a boiling solution. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots (overlapping bands) | - The mobile phase is too polar. - The column was not packed properly. | - Start with a less polar mobile phase and gradually increase the polarity. - Repack the column, ensuring the silica gel is evenly distributed without any cracks or channels. |
| Compound is not eluting from the column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For this compound, a gradient of hexane/ethyl acetate is typically effective. |
| Streaking or tailing of the spot on TLC | The compound is interacting too strongly with the acidic silica gel due to the phenolic hydroxyl group. | - Add a small amount (0.1-1%) of a polar modifier like acetic acid or triethylamine (B128534) to the mobile phase to improve the peak shape. |
| Cracks appearing in the silica gel bed | The column has run dry. | - Always keep the solvent level above the top of the silica gel. If cracks appear, the separation will be compromised, and the column may need to be repacked. |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: General workflow for purification.
References
Side product formation in the synthesis of 3-Chloro-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-nitrophenol.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the nitration of 3-chlorophenol (B135607) or the chlorination of 4-nitrophenol (B140041).
Issue 1: Low Yield of this compound
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Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
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Answer: Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using appropriate reaction times and temperatures. For nitration of 3-chlorophenol, low temperatures (0-10°C) are often required to control the reaction, but this may necessitate longer reaction times.
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Suboptimal Reagents: The purity and concentration of your starting materials and reagents are critical. For instance, when using mixed acid (HNO₃/H₂SO₄) for nitration, the concentration of the acids is crucial for the formation of the nitronium ion (NO₂⁺).
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Side Reactions: The formation of side products, particularly the 3-chloro-6-nitrophenol isomer, is a common cause of reduced yield for the desired product.[1] Additionally, harsh reaction conditions can lead to oxidation and the formation of tar-like polymerization byproducts.
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Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers of the product.
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Issue 2: High Levels of Isomeric Impurity (3-Chloro-6-nitrophenol)
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Question: My final product is contaminated with a significant amount of an isomeric byproduct. How can I minimize its formation and separate it from my desired product?
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Answer: The formation of 3-chloro-6-nitrophenol is a common problem when nitrating 3-chlorophenol.[1]
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Minimizing Formation: The ratio of isomers is highly dependent on reaction conditions.
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Temperature Control: Maintaining a low reaction temperature is crucial for improving regioselectivity.
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Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. Milder nitrating agents or the use of catalysts like zeolites can enhance the formation of the para-isomer.
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Alternative Synthesis Route: A patented method involving the nitration of tris-(3-chlorophenyl)phosphate followed by hydrolysis has been shown to significantly reduce the formation of the 3-chloro-6-nitrophenol byproduct and achieve higher yields of the desired this compound.[1]
-
-
Separation: Separating these isomers can be challenging due to their similar physical properties.
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Fractional Crystallization: This technique can be attempted, but may require multiple cycles and can be inefficient. Experimenting with different solvent systems is key.
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Chromatography: Column chromatography or preparative HPLC are effective methods for separating the isomers, although they may be less practical for large-scale syntheses.
-
-
Issue 3: Formation of Dichloro Side Products
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Question: I am synthesizing this compound by chlorinating 4-nitrophenol and I am observing the formation of a dichloro-substituted byproduct. How can I prevent this?
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Answer: The formation of 2,6-dichloro-4-nitrophenol (B181596) is a result of over-chlorination.[2]
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Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will promote dichlorination.
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Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material has been consumed (e.g., by using TLC or GC). Lowering the reaction temperature can also help to control the reaction rate and reduce the likelihood of over-chlorination.
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Issue 4: Dark-Colored or Tarry Byproducts in the Reaction Mixture
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Question: My reaction mixture has turned dark brown or black, and I am having trouble isolating the product from a tarry residue. What is causing this and how can I avoid it?
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Answer: The formation of dark, tarry substances is usually due to oxidation and polymerization of the phenol (B47542) starting material or product, a common issue in nitration reactions under strongly acidic and oxidizing conditions.
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Temperature Control: This is the most critical factor. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For nitration, this is often between 0°C and 10°C.
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Controlled Reagent Addition: Add the nitrating agent slowly and in a controlled manner to the solution of the phenol to avoid localized "hot spots" where the temperature can rise, leading to degradation.
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Milder Conditions: Consider using alternative, milder nitrating procedures if possible, such as using a metal nitrate (B79036) salt in an organic solvent.
-
Quantitative Data on Product Yields
The table below summarizes yield data for the synthesis of this compound via the nitration of 3-chlorophenol under different reported conditions.
| Method/Reference | Nitrating Agent | Temperature | Yield of this compound | Yield of 3-Chloro-6-nitrophenol |
| Hodgson and Moore (1925)[1] | Conc. H₂SO₄ / NaNO₃ (aq) | < 25°C | 60% (crude) | 22% |
| Ungnade and Ortega (1952)[1] | Nitric Acid in Glacial Acetic Acid | 1°C | 48.2% | 14.6% |
| Stoesser and Gentry (1958)[1] | Nitration of tris-(3-chlorophenyl)phosphate | 0-10°C | 77% | Lowered yield of byproduct |
Experimental Protocols
Protocol 1: Nitration of 3-Chlorophenol with Mixed Acid
This protocol is a general procedure and may require optimization.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chlorophenol and concentrated sulfuric acid.
-
Cooling: Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.
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Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
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Addition: Add the nitrating mixture dropwise to the stirred solution of 3-chlorophenol, ensuring the internal temperature does not exceed 10°C.
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Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
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Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture, or a hydrocarbon solvent like toluene).
Protocol 2: Chlorination of 4-Nitrophenol
This protocol is a general procedure and may require optimization.
-
Preparation: In a reaction vessel suitable for handling corrosive gases, melt 4-nitrophenol.
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Chlorination: Bubble chlorine gas through the molten 4-nitrophenol. The reaction is often carried out at a temperature above the melting point of 4-nitrophenol but below its decomposition temperature.
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Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC) to determine the optimal time to stop the reaction to maximize the yield of the monochlorinated product and minimize dichlorination.
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Workup: Once the reaction is complete, allow the mixture to cool and solidify.
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Purification: The crude product can be purified by recrystallization.
Visualizations
References
Optimizing reaction conditions for the reduction of nitrophenols
Welcome to the technical support center for the reduction of nitrophenols. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common model reaction for studying nitrophenol reduction?
A1: The catalytic reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) using sodium borohydride (B1222165) (NaBH₄) as a reducing agent is the most widely used model reaction.[1][2][3] This reaction is popular because its progress can be easily and accurately monitored in real-time using UV-vis spectroscopy.[3]
Q2: How can I monitor the progress of the reaction?
A2: The reaction is typically monitored using a UV-vis spectrophotometer. In an aqueous solution, upon the addition of NaBH₄, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct absorption peak at approximately 400 nm.[4][5] As the reduction proceeds, the intensity of this peak decreases, while a new peak corresponding to the formation of 4-aminophenol (4-AP) appears around 300 nm.[4][6] The presence of clear isosbestic points indicates that 4-NP is converted directly to 4-AP without the formation of side products.[3][7]
Q3: What are the most common catalysts for this reduction?
A3: Noble metal nanoparticles, such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd), are highly effective and frequently used catalysts.[4][6][8] Due to cost considerations, catalysts based on less expensive metals like copper (Cu) and nickel (Ni) are also employed.[9][10] To enhance stability, prevent aggregation, and improve reusability, these nanoparticles are often immobilized on solid supports like silica, graphene oxide, or polymers.[6][9][11]
Q4: What is the reaction mechanism?
A4: The reduction of nitrophenols is generally believed to follow the Langmuir-Hinshelwood mechanism.[3][4][12] According to this model, both the nitrophenol and the borohydride ions (the reducing agent) adsorb onto the surface of the catalyst nanoparticles. The reaction then occurs on the surface, followed by the desorption of the product, aminophenol.[12][13] The reaction can proceed through intermediates such as 4-nitrosophenol (B94939) and 4-hydroxylaminophenol.[12][14]
Q5: Why is pH a critical parameter in this reaction?
A5: The pH of the reaction medium is a critical but often overlooked parameter that significantly impacts the reaction kinetics.[1][2] The reducing agent, NaBH₄, undergoes hydrolysis in water, a process that is highly pH-dependent. At lower pH, hydrolysis is rapid, producing molecular hydrogen that can act as the reducing agent. At high pH (e.g., pH 13), the hydrolysis of NaBH₄ is significantly slowed down.[1][2] For consistent and comparable results, especially when evaluating catalyst performance, it is recommended to control the pH, for instance, by using a strong base like NaOH to maintain a pH of 13.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of nitrophenols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very slow reaction rate. | 1. Catalyst Inactivity: The catalyst may be poisoned, oxidized, or aggregated.[15] 2. Insufficient Reducing Agent: The amount of NaBH₄ may be too low or it may have degraded. 3. Presence of Inhibitors: Dissolved oxygen is a known inhibitor of the reaction.[16] 4. Low Temperature: The reaction temperature may be too low.[17] | 1. Use a fresh or newly synthesized catalyst. Ensure proper storage conditions. Consider using supported catalysts to prevent aggregation.[11] 2. Use a fresh solution of NaBH₄. Increase the molar ratio of NaBH₄ to nitrophenol.[3] 3. Degas the reaction mixture by bubbling an inert gas (e.g., Nitrogen or Argon) through the solution before adding the catalyst and NaBH₄.[4][6] 4. Increase the reaction temperature. The reaction rate generally increases with temperature.[4][17] |
| Reaction starts only after a delay (Induction Period). | 1. Dissolved Oxygen: The induction period is primarily attributed to the time required for the consumption of dissolved oxygen in the solution. Oxygen can re-oxidize the reaction product or intermediates.[14][16] 2. Catalyst Activation: Some theories suggest a period is needed for the reactants to adsorb and activate the catalyst surface.[7] | 1. Thoroughly purge the solution with N₂ or Ar prior to starting the reaction to minimize dissolved oxygen.[4][16] 2. Ensure the catalyst is well-dispersed in the solution before adding the final reactant. |
| Incomplete reaction. | 1. Catalyst Deactivation: The catalyst may lose activity over the course of the reaction due to aggregation or poisoning. 2. Insufficient Reducing Agent: The NaBH₄ may have been completely consumed before all the nitrophenol was reduced. | 1. Increase the catalyst loading.[18] Use a more stable, supported catalyst. 2. Add more NaBH₄ to the reaction mixture. It is typically used in large excess. |
| Poor reproducibility of results. | 1. Inconsistent pH: Failure to control the pH leads to variable rates of NaBH₄ hydrolysis.[2] 2. Variable Dissolved Oxygen: Inconsistent degassing of the reaction mixture.[16] 3. Catalyst Aggregation: The size and surface area of nanoparticle catalysts may change between experiments. | 1. Strictly control the initial pH of the reaction mixture, for example, by buffering or adding a specific amount of base (e.g., NaOH to achieve pH 13).[1] 2. Implement a standardized degassing protocol for all experiments. 3. Characterize the catalyst before each set of experiments to ensure consistency. |
| Difficulty in separating the final product (aminophenol). | 1. Complex Reaction Mixture: The final mixture contains the product, catalyst, unreacted reagents, and by-products. 2. Product Solubility: Aminophenol has some solubility in the aqueous phase. | 1. For nanoparticle catalysts, centrifugation or magnetic separation (for magnetic core-shell catalysts) can be used.[5] 2. Purify the product through extraction or crystallization. Adjusting the pH of the aqueous phase to 7.0-8.0 can precipitate the p-aminophenol, which can then be collected by filtration.[19][20] |
Data Presentation
Table 1: Effect of Temperature on Apparent Rate Constant (k_app) for Nitrophenol Reduction
| Temperature (°C) | k_app for 4-nitrophenol (10⁻⁶ mol L⁻¹ min⁻¹) | k_app for 2-nitrophenol (B165410) (10⁻⁶ mol L⁻¹ min⁻¹) |
| 25 | 8.21 | 7.08 |
| 35 | Increased | Increased |
| 45 | Increased | Increased |
| 55 | Increased | Increased |
Note: Data extracted from a study using Fe@Au bimetallic nanoparticles. The rate constants were observed to increase with increasing temperature.[17]
Table 2: Effect of Catalyst Loading on 4-Nitrophenol Conversion
| Catalyst | Catalyst Loading (mol%) | Conversion (%) |
| Copper(II) Complex 3 | 0.5 | < 97.5 |
| Copper(II) Complex 3 | 1.0 | 97.5 |
| Copper(II) Complex 3 | 1.5 | < 97.5 |
Note: This data shows that for a specific copper complex catalyst, 1.0 mol% was the optimal loading for achieving the highest conversion.[18]
Experimental Protocols
Standard Protocol for the Catalytic Reduction of 4-Nitrophenol
This protocol provides a general methodology for the reduction of 4-nitrophenol using a nanoparticle catalyst and NaBH₄, monitored by UV-vis spectroscopy.
1. Materials and Reagents:
-
4-nitrophenol (4-NP)
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Sodium borohydride (NaBH₄)
-
Nanoparticle catalyst (e.g., Au, Ag, Pd nanoparticles)
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Deionized water
-
Nitrogen or Argon gas
2. Solution Preparation:
-
Prepare a stock solution of 4-nitrophenol (e.g., 0.1 mM) in deionized water.
-
Prepare a fresh, ice-cold stock solution of NaBH₄ (e.g., 10 mM) in deionized water immediately before use, as it hydrolyzes over time.
3. Reaction Procedure:
-
Add a specific volume of the 4-NP solution (e.g., 3 mL of 0.1 mM) to a quartz cuvette.
-
If pH control is desired, adjust the pH of the 4-NP solution at this stage (e.g., by adding NaOH).
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Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.[4][6]
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Add a specific amount of the catalyst dispersion to the cuvette and mix gently.
-
To initiate the reaction, add a specific volume of the freshly prepared, cold NaBH₄ solution (e.g., 100 µL of 10 mM) to the cuvette. The total volume and concentrations should be calculated to achieve the desired final concentrations. The solution should turn yellow upon NaBH₄ addition due to the formation of the 4-nitrophenolate ion.[4]
-
Immediately begin monitoring the reaction using a UV-vis spectrophotometer.
4. Data Acquisition and Analysis:
-
Record the UV-vis absorption spectra at regular time intervals (e.g., every 30-60 seconds) over a range of 250-500 nm.
-
Monitor the decrease in the absorbance peak at ~400 nm.
-
Plot ln(Aₜ/A₀) versus time, where A₀ is the initial absorbance at 400 nm (after the induction period) and Aₜ is the absorbance at time t.
-
The apparent rate constant (k_app) can be determined from the slope of the linear portion of this plot, assuming pseudo-first-order kinetics.[16]
Visualizations
Caption: General experimental workflow for nitrophenol reduction.
Caption: Troubleshooting decision tree for common experimental issues.
Caption: Simplified Langmuir-Hinshelwood reaction pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scite.ai [scite.ai]
- 3. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. neretinalab.nd.edu [neretinalab.nd.edu]
- 14. researchgate.net [researchgate.net]
- 15. Identification of site requirements for reduction of 4-nitrophenol using gold nanoparticle catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. neretinalab.nd.edu [neretinalab.nd.edu]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Stability of 3-Chloro-4-nitrophenol in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Chloro-4-nitrophenol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, exposure to light (photodegradation), and temperature. Advanced oxidation processes, involving reactive species like hydroxyl radicals, can also significantly accelerate its degradation.[1][2][3]
Q2: What are the expected degradation products of this compound under various conditions?
A2: Degradation pathways can be complex and depend on the specific conditions. Under ozonation, intermediate products can include chlorophenol.[1][3] In the presence of UV light and chlorine (UV/HOCl), degradation can lead to the formation of 2-chloro-4-nitrophenol, 2,6-dichloro-4-nitrophenol, 2,4-dinitrophenol, 2-chloro-4,6-dinitrophenol, and 4-nitrocatechol.[4] Advanced oxidation processes can ultimately lead to the mineralization of the compound into simpler inorganic substances.[2]
Q3: Is this compound susceptible to hydrolysis in aqueous solutions?
Q4: What is the recommended storage condition for aqueous stock solutions of this compound?
A4: To minimize degradation, aqueous stock solutions of this compound should be stored in a cool, dark place, ideally refrigerated at 2-8°C.[6] The container should be tightly closed.[6][7] For long-term storage, preparing fresh solutions is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid decrease in concentration of this compound in solution. | Photodegradation: The solution may be exposed to ambient or UV light. | Store solutions in amber vials or protect them from light. |
| pH instability: The pH of the solution may be promoting degradation. Ozonation, for instance, is more effective at alkaline pH.[1][3] | Ensure the solution is adequately buffered to the desired pH for the experiment. | |
| Microbial degradation: Although not extensively documented for this specific compound, microbial contamination can lead to degradation of phenolic compounds.[8] | Use sterile aqueous solutions and handle them under aseptic conditions if microbial degradation is suspected. | |
| Appearance of unexpected peaks in analytical chromatograms. | Formation of degradation products: The compound is degrading under the experimental conditions. | Refer to the FAQ on degradation products. Consider adjusting experimental parameters (e.g., temperature, light exposure) to minimize degradation if it is not the subject of the study. |
| Contamination: The solvent or glassware may be contaminated. | Use high-purity solvents and thoroughly clean all glassware. Run a blank analysis to check for contaminants. | |
| Inconsistent analytical results. | Inadequate sample preparation: Inconsistent extraction or dilution of samples. | Follow a validated sample preparation protocol consistently. Use an internal standard to correct for variations. |
| Instrumental drift: The analytical instrument may not be stable. | Calibrate the instrument regularly and run quality control samples to monitor performance. |
Data Summary
Table 1: Degradation of 4-chloro-2-nitrophenol (B165678) by Ozonation at Different pH values
| pH | Degree of Conversion (first 5 minutes) |
| 3 | 77.35% |
| 7 | 99.03% |
| 9 | 99.64% |
Source: Adapted from degradation studies of 4-chloro-2-nitrophenol, which may indicate similar pH-dependent trends for this compound during ozonation.[1][3]
Experimental Protocols
Protocol 1: Determination of this compound Concentration by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
-
Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
-
-
Reagents:
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Acetonitrile (B52724) (HPLC grade)
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Methanol (B129727) (HPLC grade)
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Water (HPLC grade)
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Formic acid or other suitable buffer components.
-
This compound standard.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 65:35 mixture of methanol and water (with 0.1% formic acid).[4]
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Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: Approximately 312 nm, which is a common detection wavelength for chlorinated nitrophenols.[4]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).
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Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
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Prepare samples for analysis, ensuring they are filtered through a 0.45 µm syringe filter before injection.
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Inject the calibration standards to generate a calibration curve.
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Inject the experimental samples.
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Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Trace Analysis
This protocol is useful for concentrating the analyte from a large volume of aqueous solution or for cleaning up complex matrices.
-
Materials:
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Solid-phase extraction cartridges (e.g., modified polystyrene-divinylbenzene).[9]
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SPE vacuum manifold.
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Methylene (B1212753) chloride or other suitable elution solvent.[9]
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Nitrogen evaporator.
-
-
Procedure:
-
Pass a known volume (e.g., 1 L) of the aqueous sample through the SPE cartridge.[9]
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Wash the cartridge with a small amount of reagent water to remove interferences.
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Elute the retained this compound with a small volume of a suitable organic solvent (e.g., methylene chloride).[9]
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Concentrate the eluate to a final volume (e.g., 1 mL) using a gentle stream of nitrogen.
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The concentrated sample is now ready for analysis by GC-MS or HPLC.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for analysis.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Comparison of various advanced oxidation processes for the degradation of 4-chloro-2 nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 491-11-2 | FC140090 | Biosynth [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]
- 9. epa.gov [epa.gov]
Troubleshooting peak tailing in HPLC analysis of 3-Chloro-4-nitrophenol
Technical Support Center: HPLC Analysis of 3-Chloro-4-nitrophenol
Welcome to the technical support center for the HPLC analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on resolving peak tailing to ensure accurate and reproducible results.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than 1. This can lead to inaccurate integration and reduced resolution. The following guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Is only the this compound peak tailing, or are all peaks in the chromatogram showing tailing?
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All peaks are tailing: This typically indicates a system-wide issue.
-
Only the this compound peak is tailing: This suggests a chemical interaction specific to the analyte.
Below is a logical workflow to troubleshoot peak tailing:
Technical Support Center: Overcoming Solubility Challenges of 3-Chloro-4-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with 3-Chloro-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a yellow crystalline solid that is generally soluble in organic solvents such as alcohols, ethers, and ketones.[1] It has been noted to be slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[2][3] Conversely, it is considered insoluble in water under neutral conditions.[1]
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: The solubility of this compound in aqueous solutions is highly dependent on pH. This is due to its phenolic hydroxyl group, which can be deprotonated to form a more soluble phenolate (B1203915) salt at higher pH values. The predicted pKa of this compound is approximately 6.32.[2][3] At pH values above the pKa, the compound will be predominantly in its ionized, more soluble form. Therefore, increasing the pH of the aqueous solution can significantly enhance its solubility.
Q3: I am observing precipitation when adding my this compound stock solution to an aqueous buffer. What is causing this?
A3: This is a common issue that typically occurs when a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer. The organic solvent from the stock solution disperses in the buffer, and if the final concentration of the organic solvent is not high enough to maintain solubility, the compound will precipitate out of the solution. The pH of the final aqueous buffer is also a critical factor; if it is below the pKa of the compound, solubility will be limited.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can be a viable method to increase the solubility of this compound, particularly in organic solvents when preparing a stock solution. However, caution is advised. The stability of the compound at elevated temperatures in your specific experimental system should be considered. For aqueous solutions, adjusting the pH is often a more effective and reliable method for enhancing solubility.
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound in the initial solvent.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice. | Consult the solubility data table below. Ensure you are using a solvent in which this compound is known to be soluble, such as DMSO, DMF, ethanol, or methanol. |
| Insufficient solvent volume. | Increase the volume of the solvent incrementally until the solid dissolves. Be mindful of the desired final concentration. |
| Low temperature. | Gently warm the solution while stirring. A water bath set to 30-40°C can be effective. Avoid excessive heat to prevent potential degradation. |
| Poor quality of the compound. | Ensure the this compound is of high purity. Impurities can sometimes affect solubility. |
Issue 2: Precipitation upon dilution of the organic stock solution into an aqueous buffer.
| Possible Cause | Suggested Solution |
| Final concentration of organic solvent is too low. | Increase the percentage of the organic solvent in the final aqueous solution. However, be aware that high concentrations of organic solvents can affect biological experiments (e.g., enzyme activity, cell viability). It is recommended to keep the final organic solvent concentration below 1% (v/v) if possible. |
| The pH of the aqueous buffer is too low. | The pH of the final buffer should ideally be above the pKa of this compound (~6.32). Adjusting the buffer pH to 7.5 or higher will significantly increase solubility. |
| The final concentration of this compound is too high. | The desired final concentration may exceed the solubility limit in the final buffer system. Try working with a lower final concentration. |
| Rapid addition of the stock solution. | Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble | Solubility is significantly increased at higher pH. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][3] | A common solvent for preparing concentrated stock solutions. |
| Methanol | Slightly Soluble[2][3] | Can be used to prepare stock solutions. |
| Ethanol | Soluble[1] | A good choice for preparing stock solutions. |
| Acetone | Soluble[1] | Another suitable organic solvent. |
| Ether | Soluble[1] | A less common choice for biological experiments due to its properties. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 173.55 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tube or a small glass vial
-
Pipettes
-
-
Procedure:
-
Weigh out 1.74 mg of this compound using an analytical balance.
-
Transfer the weighed compound into a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 30-40°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C for long-term storage, protected from light.
-
Protocol 2: Preparation of a 100 µM Working Solution in an Aqueous Buffer (pH 7.5)
-
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., Tris-HCl, HEPES), pH 7.5
-
Vortex mixer
-
-
Procedure:
-
Allow the 10 mM stock solution to thaw completely and come to room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
In a suitable tube, add 990 µL of the aqueous buffer (pH 7.5).
-
While vortexing the buffer, add 10 µL of the 10 mM stock solution dropwise.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
The final concentration of the working solution will be 100 µM, with a final DMSO concentration of 1% (v/v).
-
Use the working solution immediately in your experiment.
-
Visualizations
References
Preventing degradation of 3-Chloro-4-nitrophenol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Chloro-4-nitrophenol during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light. The ideal temperature range for storage is typically between 2-8°C. Avoid exposure to high temperatures and humidity.
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A2: A change in color, such as darkening or the appearance of a yellowish or brownish tint, can be an indicator of degradation. This is often due to oxidation or photodegradation. It is crucial to visually inspect the compound before use and if a significant color change is observed, its purity should be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the degradation of similar compounds like 2-chloro-4-nitrophenol (B164951) and other substituted phenols, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodegradation. These pathways can lead to the formation of various degradation products, including hydroquinones, benzoquinones, and other related compounds.
Q4: How can I test the stability of my this compound sample?
A4: A stability-indicating analytical method, typically HPLC with UV detection, is the most reliable way to assess the stability of your this compound sample. This involves subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The developed HPLC method should be able to separate the intact this compound from all its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of a stored this compound sample.
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Possible Cause 1: Degradation. The additional peaks are likely degradation products.
-
Troubleshooting Steps:
-
Characterize the Degradants: If possible, use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. Based on the degradation of similar compounds, potential degradants could include chlorinated hydroquinones or benzoquinones.
-
Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between the main peak and the impurity peaks.
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed). Any deviation could have accelerated degradation.
-
-
-
Possible Cause 2: Contamination. The sample may have been contaminated during handling or from the storage container.
-
Troubleshooting Steps:
-
Analyze a Blank: Run a blank injection (solvent used to dissolve the sample) to check for contamination from the solvent or HPLC system.
-
Use a Fresh Standard: Prepare a solution from a fresh, unopened container of this compound and compare the chromatogram to that of the stored sample.
-
-
Issue 2: The assay value of this compound is lower than expected.
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Possible Cause 1: Degradation. A portion of the compound has degraded, leading to a lower concentration of the active substance.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: This will help to understand the degradation profile and confirm if the observed loss in potency is due to degradation.
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Quantify Degradation Products: If a stability-indicating method is available, quantify the major degradation products to perform a mass balance calculation. The sum of the assay of the main compound and the percentage of all degradation products should be close to 100%.
-
-
-
Possible Cause 2: Inaccurate Sample Preparation or Analytical Method.
-
Troubleshooting Steps:
-
Verify Standard and Sample Preparation: Double-check all calculations, dilutions, and weighing steps.
-
Calibrate Instruments: Ensure the analytical balance and HPLC system are properly calibrated.
-
Validate the Analytical Method: If not already done, the analytical method should be validated for accuracy, precision, linearity, and specificity according to ICH guidelines.
-
-
Quantitative Data on Degradation (Hypothetical)
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 24 hours | 60°C | < 1% | Minimal hydrolysis expected |
| 0.1 M NaOH | 24 hours | 60°C | 5-10% | Chloro-hydroquinone, Benzoquinone derivatives |
| 3% H₂O₂ | 24 hours | 25°C | 10-15% | Oxidized derivatives, Ring-opened products |
| Thermal | 48 hours | 80°C | 2-5% | Thermally induced decomposition products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 15-25% | Photodegradation products, colored impurities |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours. After exposure, weigh an appropriate amount of the solid, dissolve it in the solvent, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Photolytic Degradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). After exposure, prepare a solution at a final concentration of 0.1 mg/mL.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a suitable HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
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Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an acid modifier like 0.1% phosphoric acid or formic acid for MS compatibility). A suggested starting gradient could be:
-
0-5 min: 20% Acetonitrile
-
5-20 min: Gradient from 20% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: Return to 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is recommended to monitor multiple wavelengths).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
Minimizing byproduct formation during the chlorination of p-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the chlorination of p-nitrophenol to synthesize 2-chloro-4-nitrophenol (B164951).
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of p-nitrophenol, offering potential causes and recommended solutions.
Issue 1: Low Yield of 2-Chloro-4-nitrophenol
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time and continue monitoring by a suitable analytical method such as GC or TLC.[1][2] |
| Suboptimal Temperature | Ensure the reaction temperature is maintained within the optimal range. For instance, when using hydrogen peroxide as an oxidizing agent with hydrochloric acid, the temperature should be kept below 30°C.[2][3] |
| Inefficient Chlorinating Agent | Consider using a different chlorinating agent or system. Oxidative chlorination using hydrochloric acid in the presence of an oxidizing agent like 20-30% nitric acid or 19-30% hydrogen peroxide has been shown to be effective.[3] |
| Poor Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially if the reaction is a slurry. |
Issue 2: High Concentration of 2,6-dichloro-4-nitrophenol (B181596) Byproduct
| Potential Cause | Recommended Solution |
| Over-chlorination | Carefully control the stoichiometry of the chlorinating agent. Use of an equivalent amount of the oxidizing agent (e.g., hydrogen peroxide) relative to p-nitrophenol can help prevent further chlorination.[3] |
| Prolonged Reaction Time | Monitor the reaction progress closely and stop the reaction once the formation of the desired product is maximized and the formation of the di-substituted byproduct begins to increase significantly.[4][5] |
| Reaction Conditions Favoring Di-substitution | Adjusting the reaction conditions can alter the selectivity. For example, the choice of solvent and catalyst can influence the product distribution.[6] |
Issue 3: Formation of Other Unexpected Byproducts
| Potential Cause | Recommended Solution |
| Presence of Impurities in Starting Material | Use high-purity p-nitrophenol to avoid side reactions. |
| Decomposition of Reactants or Products | Avoid excessive temperatures that could lead to decomposition. For instance, when reacting with chlorine gas in an aqueous HCl solution, the temperature should be kept below a point of substantial decomposition.[7] |
| Hydrolysis of Chlorinating Agent | In aqueous media, some chlorinating agents can hydrolyze, leading to changes in pH and the formation of different reactive species. Using a non-aqueous solvent system like dichloroethane can sometimes mitigate this.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to expect during the chlorination of p-nitrophenol?
A1: The most common byproduct is 2,6-dichloro-4-nitrophenol, which is formed by the further chlorination of the desired product, 2-chloro-4-nitrophenol.[4][5] Depending on the reaction conditions, other minor byproducts may also be formed.
Q2: What is a reliable method to achieve a high yield of 2-chloro-4-nitrophenol?
A2: One effective method is oxidative chlorination. This involves using hydrochloric acid as the source of chlorine and an oxidizing agent such as hydrogen peroxide or nitric acid to generate the active chlorinating species in situ. This method has been reported to produce yields of up to 83-95%.[2][3]
Q3: Can a catalyst be used to improve the selectivity of the reaction?
A3: Yes, the use of a catalytically effective amount of a primary, secondary, or tertiary amine has been shown to modify the selectivity of the chlorination of nitrophenols, particularly when using gaseous chlorine.[6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using gas chromatography (GC) or thin-layer chromatography (TLC) to track the consumption of p-nitrophenol and the formation of 2-chloro-4-nitrophenol and any byproducts.[1][2]
Q5: What is the role of the solvent in this reaction?
A5: The solvent can significantly influence the reaction. Some protocols utilize aqueous hydrochloric acid, where p-nitrophenol is suspended.[3] Others employ organic solvents like dichloroethane, in which p-nitrophenol is dissolved.[2] The choice of solvent can affect solubility, reaction rate, and byproduct profile.
Experimental Protocols
Protocol 1: Oxidative Chlorination using Hydrogen Peroxide
This protocol describes the synthesis of 2-chloro-4-nitrophenol using hydrochloric acid and hydrogen peroxide.
Materials:
-
p-Nitrophenol
-
Concentrated Hydrochloric Acid (35-38%)
-
Hydrogen Peroxide (19-30%)
-
Water
Procedure:
-
In a suitable reaction vessel, mix 25 g (0.18 mol) of p-nitrophenol, 50 ml of water, and 125 ml of concentrated hydrochloric acid.
-
Stir the resulting suspension.
-
With continuous stirring, add an equivalent amount (0.18 mol) of hydrogen peroxide (19-30%) to the suspension.
-
Maintain the reaction mixture temperature at 25-30°C, using a cold water bath for cooling as necessary.
-
After the addition of the hydrogen peroxide is complete, continue to stir the mixture for 3 hours.
-
Filter the reaction mixture and wash the collected solid with cold water until the filtrate is neutral.
-
Dry the solid product. The expected yield of 2-chloro-4-nitrophenol is approximately 83%.[3]
Protocol 2: Chlorination using Gaseous Chlorine in an Organic Solvent
This protocol details the synthesis of 2-chloro-4-nitrophenol using gaseous chlorine in dichloroethane.
Materials:
-
p-Nitrophenol (99%)
-
Dichloroethane
-
Chlorine Gas
-
Toluene
Procedure:
-
In a 500 mL four-necked flask equipped with a thermometer, stirrer, reflux condenser, and gas absorption device, add 60 grams (0.427 moles) of 99% p-nitrophenol and 240 grams of dichloroethane.
-
Stir and heat the mixture to 55-65°C.
-
Initiate a vacuum gas absorption system to maintain a slight negative pressure.
-
Introduce chlorine gas while monitoring the reaction progress using gas chromatography (GC).
-
Once the reaction is complete, recover the dichloroethane solvent by distillation.
-
Cool the crude product to below 50°C, add 200 grams of toluene, and heat until completely dissolved.
-
Slowly cool the solution to allow for crystallization, then cool further in an ice bath to 0-5°C with stirring for one hour.
-
Filter and dry the product to obtain 2-chloro-4-nitrophenol. The reported yield is 95.1% with a GC purity of 99%.[2]
Quantitative Data Summary
| Method | Chlorinating System | Solvent | Temperature (°C) | Yield of 2-chloro-4-nitrophenol (%) | Reference |
| Oxidative Chlorination | HCl / H₂O₂ | Aqueous | < 30 | 80-83 | [2][3] |
| Oxidative Chlorination | HCl / HNO₃ | Aqueous | 25-30 | 83 | [3] |
| Gaseous Chlorination | Cl₂ | Dichloroethane | 55-65 | 95.1 | [2] |
| Amine Catalyzed | Cl₂ / Diisopropylamine | Molten | 120 | Not specified, but selective | [6] |
Visualizations
Caption: Experimental workflow for the chlorination of p-nitrophenol.
Caption: Troubleshooting logic for byproduct minimization.
References
- 1. 2-Chloro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US4827047A - Chlorination of nitrophenols - Google Patents [patents.google.com]
- 7. US2629745A - Process for preparing 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Toxicological Analysis: 3-Chloro-4-nitrophenol vs. 4-chloro-3-nitrophenol
A detailed examination of the toxicological profiles of 3-chloro-4-nitrophenol and 4-chloro-3-nitrophenol (B1362549) reveals distinct differences in their acute toxicity across various exposure routes. While both isomers are classified as harmful, the available data suggests that 4-chloro-3-nitrophenol may exhibit a higher degree of acute toxicity upon oral, dermal, and inhalation exposure compared to its isomer, this compound.
This guide provides a comprehensive comparison of the toxicological effects of these two chloronitrophenol isomers, presenting available quantitative data, outlining experimental methodologies for key toxicological assays, and exploring their potential mechanisms of action. This information is intended for researchers, scientists, and professionals in drug development to facilitate informed risk assessment and handling of these compounds.
Acute Toxicity Profile
Both this compound and 4-chloro-3-nitrophenol are categorized as harmful if swallowed. However, quantitative data indicates a notable difference in their lethal doses.
Table 1: Acute Toxicity Data
| Toxicological Endpoint | This compound | 4-chloro-3-nitrophenol |
| Oral LD50 (Rat) | Category 4 (300-2000 mg/kg) | 500.1 mg/kg[1] |
| Dermal LD50 | No data available | 1100 mg/kg[1] |
| Inhalation LC50 (Rat, 4h) | No data available | 1.5 mg/L[1] |
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute toxicity - Category 4, Oral.[2][3] This classification corresponds to a lethal dose 50 (LD50) range of 300 to 2000 mg/kg body weight in rats. For 4-chloro-3-nitrophenol, a more specific oral LD50 in rats has been reported as 500.1 mg/kg.[1]
Both compounds are known to cause skin and serious eye irritation.[2][4][5][6] They may also cause respiratory irritation.[2][4][5][6]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Data on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of these specific isomers are limited. General information on chlorophenols suggests that some compounds in this class can be genotoxic and carcinogenic.[7][8] However, isomer-specific studies are necessary for a definitive assessment. For 4-chloro-3-nitrophenol, one source indicates no classification for carcinogenicity by IARC.[1][9] Information regarding the mutagenicity, carcinogenicity, and reproductive toxicity of this compound is not specified in the reviewed literature.
Mechanisms of Toxicity and Signaling Pathways
The precise molecular mechanisms underlying the toxicity of this compound and 4-chloro-3-nitrophenol have not been extensively elucidated in the available literature. For nitrophenols in general, toxicity can be associated with uncoupling of oxidative phosphorylation, leading to disruption of cellular energy metabolism. The presence of the chloro- group can further influence the molecule's reactivity and metabolic fate.
The metabolism of nitrophenols in animal models primarily involves conjugation to form glucuronide or sulfate (B86663) conjugates, which are then excreted.[10][11] Oxidation and reduction are also metabolic pathways.[10][11] It is plausible that the differential toxicity between the two isomers is related to differences in their metabolic activation or detoxification pathways, leading to the formation of more or less reactive intermediates.
No specific signaling pathways have been identified as being directly targeted by either this compound or 4-chloro-3-nitrophenol in the reviewed literature. Further research is required to understand their molecular initiating events and adverse outcome pathways.
Experimental Protocols
The toxicological data presented in this guide are typically generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of data across different laboratories.
Acute Oral Toxicity (e.g., OECD Test Guideline 423)
This method involves the administration of the test substance by oral gavage to a group of rodents (usually rats). The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals, is then calculated.
Caption: Workflow for Acute Oral Toxicity Testing.
Acute Dermal Toxicity (e.g., OECD Test Guideline 402)
In this test, the substance is applied to a shaved area of the skin of an animal, typically a rabbit. The application site is usually covered with a porous gauze dressing. The animals are observed for 14 days for signs of skin irritation, systemic toxicity, and mortality. The dermal LD50 is then determined.
Caption: Workflow for Acute Dermal Toxicity Testing.
Acute Inhalation Toxicity (e.g., OECD Test Guideline 403)
This protocol involves exposing animals, usually rats, to the test substance in the form of a gas, vapor, aerosol, or dust in an inhalation chamber for a defined period (typically 4 hours). The animals are then observed for 14 days for signs of toxicity and mortality to determine the LC50 (lethal concentration 50).
Conclusion
References
- 1. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mhlw.go.jp [mhlw.go.jp]
- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chloro-3-nitrophenol - Safety Data Sheet [chemicalbook.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Analysis of Nitrophenol Detection Methods: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of nitrophenols is critical due to their prevalence as industrial intermediates and environmental pollutants. This guide provides a comprehensive comparison of various analytical techniques for nitrophenol quantification, with a focus on electrochemical, spectroscopic, and chromatographic methods. The performance of each method is objectively evaluated based on key validation parameters supported by experimental data.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method is contingent on factors such as sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance of the most common techniques used for nitrophenol analysis.
| Analytical Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Recovery (%) | Reference |
| High-Performance Liquid Chromatography (HPLC) | Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol | 5 - 200 ng/mL | 0.02 - 0.15 ng/mL | 0.07 - 0.51 ng/mL | < 15% (Intra- & Inter-day) | 90 - 112% | [1] |
| 4-Nitrophenol (PNP), 4-Nitrophenyl β-glucuronide (PNP-G), 4-Nitrophenyl sulfate (B86663) (PNP-S) | 2.5 - 100 µM | Not Reported | 2.5 µM | < 5.5% | Not Reported | [1] | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 2,4-Dinitrophenol | Not Reported | Not Reported | Not Reported | <10.7% (Intra-assay), <10.6% (Inter-assay) | 92.1% | [2] |
| UV-Vis Spectrophotometry | p-Nitrophenol | Not Reported | 6.30 μM (836 μg/L) | Not Reported | 3.5% | Not Reported | [3] |
| Electrochemical Methods | p-Nitrophenol | 0.1–10 μM and 10–350 μM | 3.63 μg/mL | Not Reported | Not Reported | Not Reported | [4] |
| 4-Nitrophenol | 0.1–1000 μM | 0.03 μM | Not Reported | Not Reported | 97.5 - 98.7% | [5] | |
| 4-Nitrophenol | up to 120 μmol L⁻¹ | 16.5 μmol L⁻¹ | Not Reported | Not Reported | Not Reported | [6][7] | |
| Fluorescence Sensing | 2,6-Dinitrophenol | Not Reported | 29.45 nM | Not Reported | Not Reported | Not Reported | [8] |
| 2,4,6-Trinitrophenol (TNP) | Not Reported | 36.15 nM | Not Reported | Not Reported | Not Reported | [8] | |
| 2,4,6-Trinitrophenol (TNP) | Not Reported | 0.011 μM | 0.037 μM | Not Reported | Not Reported | [9] | |
| 2,4-Dinitrophenol (DNP) | Not Reported | 0.026 μM | 0.086 μM | Not Reported | Not Reported | [9] | |
| Colorimetric Detection | p-Nitrophenol | Not Reported | 6.30 μM | Not Reported | 3.5% | Not Reported | [3][10] |
Electrochemical Detection Methods
Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for the determination of electroactive compounds like nitrophenols.[11] These methods are based on the oxidation or reduction of nitrophenols at an electrode surface, where the resulting current or potential change is proportional to the analyte concentration.[12][13][14][15]
Signaling Pathway and Experimental Workflow
The electrochemical detection of nitrophenols typically involves the reduction of the nitro group to an amino group. This process is often facilitated by modifying the electrode surface with various nanomaterials to enhance catalytic activity and electron transfer kinetics.[6][7]
Caption: Electrochemical detection workflow and principle.
Experimental Protocol: Differential Pulse Voltammetry (DPV)
This protocol is a general guideline for the electrochemical detection of p-nitrophenol.
-
Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina (B75360) slurry, sonicated in ethanol (B145695) and deionized water, and then dried. The electrode can be modified with various materials like gold nanoparticles or graphene composites to enhance sensitivity.[4][5][6]
-
Electrolyte Preparation: A supporting electrolyte, such as a phosphate (B84403) buffer solution (PBS) at a specific pH (e.g., pH 3.0), is prepared.[16][17]
-
Electrochemical Measurement: The modified GCE is immersed in the electrolyte containing a known concentration of p-nitrophenol. The DPV measurement is performed by scanning the potential in a specific range.[4][17]
-
Calibration: A calibration curve is constructed by plotting the peak current against the concentration of p-nitrophenol standards.
-
Sample Analysis: The concentration of p-nitrophenol in an unknown sample is determined using the calibration curve.
Spectroscopic Detection Methods
Spectroscopic methods, including UV-Vis spectrophotometry, fluorescence spectroscopy, and colorimetric assays, are widely used for nitrophenol detection due to their simplicity and accessibility.[18][19]
UV-Vis Spectrophotometry
This method is based on the principle that nitrophenols absorb light in the ultraviolet-visible region.[1] The absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert law. The p-nitrophenolate ion, formed in basic solutions, has a distinct yellow color with an absorption maximum around 400-405 nm.[20]
Caption: UV-Vis spectrophotometry workflow and signaling pathway.
Experimental Protocol: UV-Vis Spectrophotometry
-
Standard Preparation: Prepare a series of standard solutions of p-nitrophenol in a basic solution (e.g., 0.01 M NaOH) to ensure the formation of the p-nitrophenolate ion.[20]
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the p-nitrophenolate ion, which is typically around 405 nm.[20]
-
Calibration: Measure the absorbance of each standard solution at λmax and construct a calibration curve by plotting absorbance versus concentration.
-
Sample Measurement: Prepare the sample in the same basic solution and measure its absorbance at λmax.
-
Quantification: Determine the concentration of p-nitrophenol in the sample using the calibration curve.
Fluorescence Spectroscopy
Fluorescence-based detection methods offer high sensitivity and selectivity. These methods often utilize fluorescent probes that are quenched in the presence of nitrophenols. The quenching can occur through mechanisms like Förster Resonance Energy Transfer (FRET) or the Inner Filter Effect (IFE).[12][13][14][15][21]
Caption: Fluorescence quenching workflow and FRET mechanism.
Experimental Protocol: Fluorescence Quenching
-
Probe Selection: Choose a suitable fluorescent probe whose emission spectrum overlaps with the absorption spectrum of the nitrophenol analyte.[21]
-
Titration Experiment: Prepare a solution of the fluorescent probe. Sequentially add increasing concentrations of the nitrophenol solution.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum of the solution.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the nitrophenol concentration to determine the quenching efficiency and calculate the limit of detection.
Chromatographic Methods
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, identification, and quantification of nitrophenols in complex mixtures.[22][23]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the analysis of non-volatile or thermally unstable compounds like nitrophenols.[24] Separation is achieved based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.
Caption: General workflow for HPLC analysis of nitrophenols.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Samples may require a pre-concentration step, such as solid-phase extraction (SPE), to achieve the desired sensitivity.[22]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[25]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile) is typically employed.[22]
-
Flow Rate: A constant flow rate, for instance, 1.0 mL/min, is maintained.[25]
-
Detection: UV detection is performed at the maximum absorbance wavelength of the nitrophenols.[22]
-
-
Calibration and Quantification: A calibration curve is generated using standard solutions of known concentrations. The concentration of nitrophenols in the sample is determined by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For nitrophenols, a derivatization step is often necessary to increase their volatility and improve chromatographic performance.[2]
Caption: General workflow for GC-MS analysis of nitrophenols.
Experimental Protocol: GC-MS
-
Extraction: The nitrophenols are extracted from the sample matrix using a suitable solvent.
-
Derivatization: The extracted analytes are derivatized with a reagent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to form more volatile trimethylsilyl (B98337) derivatives.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated in the GC column and then detected by the mass spectrometer.
-
Quantification: Quantification is typically performed using an internal standard and a calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An electrochemical sensor for the detection of p-nitrophenol based on a cyclodextrin-decorated gold nanoparticle–mesoporous carbon hybrid - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Detection of nitrophenols with a fluorescent Zr( iv ) metal–organic framework functionalized with benzylamino groups - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02494B [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. scispace.com [scispace.com]
- 12. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Frontiers | Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film [frontiersin.org]
- 17. Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phavi.umcs.pl [phavi.umcs.pl]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to HPLC-UV and Alternative Methods for the Quantification of 3-Chloro-4-nitrophenol
For researchers, scientists, and drug development professionals engaged in the analysis of chlorinated and nitrated phenolic compounds, the selection of an appropriate analytical methodology is critical for accurate and reliable quantification. 3-Chloro-4-nitrophenol, a compound of interest in environmental monitoring and as a potential metabolite in various chemical processes, requires robust analytical techniques for its determination. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound quantification against alternative analytical techniques, supported by extrapolated data from closely related compounds.
Performance Comparison of Analytical Techniques
The following table summarizes the expected performance characteristics of an HPLC-UV method for the analysis of this compound, based on typical performance for similar phenolic compounds, and compares it with Gas Chromatography-Mass Spectrometry (GC-MS), a common alternative.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Mass Spectrometer (MS), Flame Ionization Detector (FID), or Electron Capture Detector (ECD) |
| Limit of Detection (LOD) | 0.006 - 0.05 µg/mL[1][2] | <0.1 µg/mL (with MS)[3] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL[3] | <0.3 µg/mL (with MS)[3] |
| Linearity Range | 0.05 - 50 µg/mL[3] | 0.5 - 100 µg/mL[3] |
| Precision (%RSD) | < 12%[1][2] | < 5%[3] |
| Accuracy (% Recovery) | 87.5 - 105.2%[1][4] | 95 - 105%[3] |
| Sample Derivatization | Not typically required. | Often required to improve volatility.[5][6] |
Detailed Experimental Protocols
Proposed HPLC-UV Method for this compound
This protocol is based on established methods for the analysis of similar chlorophenol and nitrophenol compounds.[7][8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or other suitable buffer component (e.g., acetate (B1210297) buffer).
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid). A potential starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.[10]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, likely in the range of 270-320 nm.[5][7]
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on EPA method 8041A for the analysis of phenols.[3]
Instrumentation:
-
Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.
-
Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).[5]
Reagents and Standards:
-
Methylene (B1212753) chloride (or other suitable extraction solvent).
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[5]
-
This compound reference standard.
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Detector Temperature: 300 °C.
-
Carrier Gas Flow: 1.2 mL/min.[3]
-
Injection Mode: Splitless.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride.
-
Create a series of calibration standards through serial dilution of the stock solution.
-
Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with methylene chloride).
-
(Optional but often necessary) For derivatization, evaporate the solvent from the extract and add the derivatizing agent.[5][6]
-
Reconstitute the sample in the appropriate solvent for injection.
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method like the proposed HPLC-UV procedure.
Caption: Workflow for the validation of an analytical HPLC method.
Conclusion
Both HPLC-UV and GC-MS are viable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a more direct analysis without the need for derivatization, which can be advantageous for routine quality control. GC-MS, particularly when coupled with a mass spectrometer, can provide higher sensitivity and selectivity, which is beneficial for complex matrices or trace-level analysis. The provided experimental protocols and performance data for similar compounds offer a strong starting point for the development and validation of a robust analytical method for this compound.
References
- 1. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. phmethods.net [phmethods.net]
- 11. benchchem.com [benchchem.com]
Comparing the efficacy of different catalysts for nitrophenol reduction
A Comparative Guide to Catalysts for Nitrophenol Reduction
The reduction of nitrophenols, particularly 4-nitrophenol (B140041) (4-NP), to their corresponding aminophenols is a crucial reaction in environmental remediation and the synthesis of valuable chemical intermediates like analgesics and dyes.[1][2] This reaction is thermodynamically favorable but kinetically slow, necessitating the use of catalysts to proceed at a practical rate.[3] This guide provides a comparative overview of the efficacy of various nanocatalysts for the reduction of 4-nitrophenol, offering experimental data and protocols for researchers, scientists, and professionals in drug development.
The catalytic reduction of 4-NP to 4-aminophenol (B1666318) (4-AP) using a reducing agent like sodium borohydride (B1222165) (NaBH₄) is a widely accepted model reaction to evaluate the performance of new catalytic materials.[4][5] The progress of this reaction can be easily monitored by UV-visible spectroscopy, observing the decrease in the characteristic absorbance peak of the 4-nitrophenolate (B89219) ion at around 400 nm.[6][7]
Generalized Experimental Protocol for 4-Nitrophenol Reduction
This section details a typical methodology for evaluating the catalytic performance of a given material in the reduction of 4-nitrophenol.
1. Preparation of Reactant Solutions:
-
Prepare a stock solution of 4-nitrophenol in deionized water. A typical concentration is around 0.005 M to 0.1 mM.[8][9]
-
Freshly prepare an aqueous solution of sodium borohydride (NaBH₄). This solution is typically much more concentrated than the 4-NP solution (e.g., 0.1 M to 0.2 M) to ensure pseudo-first-order reaction kinetics.[1][9]
2. Catalytic Reduction and Monitoring:
-
In a standard quartz cuvette, add a specific volume of the 4-nitrophenol solution and deionized water.[9]
-
Add the freshly prepared NaBH₄ solution to the cuvette. The color of the solution will typically change from light yellow to a bright yellow-green, and the UV-Vis absorption peak will shift from ~317 nm to ~400 nm, indicating the formation of the 4-nitrophenolate ion.[1][6]
-
Introduce a specific amount of the catalyst (e.g., a suspension of nanoparticles) into the mixture to initiate the reaction.[10]
-
Immediately begin monitoring the reaction using a UV-visible spectrophotometer by recording the absorbance at 400 nm at regular time intervals.[11][12]
-
The reaction is considered complete when the yellow color fades and the peak at 400 nm disappears, often accompanied by the appearance of a new peak corresponding to 4-aminophenol at around 300 nm.[7]
3. Data Analysis:
-
Assuming the concentration of NaBH₄ remains constant throughout the reaction, the reaction kinetics can be described by a pseudo-first-order rate law.
-
Plot the natural logarithm of the absorbance at 400 nm (ln(A)) versus time (t).
-
The apparent rate constant (k_app) is determined from the negative slope of the resulting linear plot.[6]
Comparative Efficacy of Catalysts
The performance of various catalysts is summarized below. The apparent rate constant (k_app) is a key metric for comparing catalytic efficiency, with higher values indicating a faster reaction.
| Catalyst Type | Catalyst Composition | Support Material | Apparent Rate Constant (k_app) (min⁻¹) | Conversion/Time | Reference |
| Noble Metal | Gold Nanostars (Au-NSs) | None | 1.776 - 4.36 | ~8 times faster than Au-NPs | [13] |
| Silver Nanoparticles (AgNPs) | Graphene-Loofah Sponge | 1.893 | 98% in 6 min | [14] | |
| Palladium/MoS₂ NSs | MoS₂ Nanosheets | 0.386 | - | [15] | |
| rGO/Au | Reduced Graphene Oxide | Higher than rGO/Ag and rGO/Pt | - | [9] | |
| Bimetallic | FeNi-MOF-74 | Metal-Organic Framework | 0.96 (1.6 x 10⁻² s⁻¹) | >99% in < 5 min | [16] |
| Pt/Cu, Pd/Cu, Pd/Au, etc. | Dendrimers (DENs) | Varies with composition | - | [6][17] | |
| Non-Noble Metal | Ni Nanoparticles | SBA-15 Silica (B1680970) | High activity | Superior to many noble metals | [18] |
| Copper(II) Complex (3) | Schiff Base Ligand | - | 97.5% in 60 min | [19] | |
| Copper Nanowires (CuNWs) | None | Very high (calculated) | 99% in 60 s (0.1 pg catalyst) | [3] | |
| Metal-Free | N-doped Graphene (NG) | None | Follows pseudo-zero-order kinetics | Complete conversion | [20][21] |
| Sulfurized Graphene (SG) | None | High activity | Comparable to metal catalysts | [22] |
Discussion of Catalyst Performance
Noble Metal Catalysts (Au, Ag, Pt, Pd): Noble metal nanoparticles are the most extensively studied catalysts for 4-nitrophenol reduction due to their excellent catalytic activity.[7][23] Gold nanostars have demonstrated higher activity compared to spherical gold nanoparticles, which is attributed to their high-index facets and sharp tips.[13] Silver nanoparticles supported on materials like graphene-loaded loofah sponges also show high efficiency and reusability.[14] The primary drawback of noble metal catalysts is their high cost and tendency to aggregate, which can reduce their catalytic performance over time.[1][9] Using supports like reduced graphene oxide (rGO) or mesoporous silica can enhance stability and dispersion.[9][18]
Bimetallic Catalysts: Bimetallic nanoparticles often exhibit synergistic effects, leading to enhanced catalytic activity compared to their monometallic counterparts.[6][16] For instance, FeNi-MOF-74 shows superior performance over single-metal Fe-MOF or Ni-MOF.[16] The catalytic properties of bimetallic systems can be tuned by adjusting their composition and structure to optimize the binding energy of the reactants on the catalyst surface.[6][17]
Non-Noble Metal Catalysts (Ni, Cu): There is growing interest in developing catalysts from abundant and low-cost metals like nickel and copper.[18][19][24] Nickel nanoparticles supported on SBA-15 have shown excellent catalytic performance, even surpassing some noble metal catalysts.[18] Copper-based catalysts, including complexes and nanowires, have also proven to be highly efficient, with copper nanowires demonstrating remarkably fast reduction times with minuscule amounts of catalyst.[3][19]
Metal-Free Catalysts: Metal-free catalysts, such as nitrogen-doped or sulfurized graphene, represent an emerging and cost-effective alternative.[20][22] These materials can offer catalytic activity comparable to some traditional metal catalysts. Interestingly, N-doped graphene has been shown to follow pseudo-zero-order kinetics for this reaction, unlike the pseudo-first-order kinetics observed for most metallic catalysts.[20]
Conclusion
The choice of catalyst for nitrophenol reduction depends on a balance of factors including catalytic activity, cost, stability, and reusability. Noble metals offer high efficiency but at a significant cost. Bimetallic and non-noble metal catalysts provide a promising avenue for developing cost-effective and highly active materials. Furthermore, the advent of metal-free catalysts like doped graphene opens up new possibilities for sustainable and economical catalytic systems. For industrial applications, catalysts supported on materials that allow for easy separation and recycling, such as magnetic nanoparticles or macroscopic supports, are particularly advantageous.[14][18] Future research will likely focus on designing catalysts with enhanced stability and synergistic functionalities to meet the demands of both environmental remediation and chemical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. oiccpress.com [oiccpress.com]
- 5. A study on the high efficiency reduction of p -nitrophenol (4-NP) by a Fe(OH) 3 /Fe 2 O 3 @Au composite catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04073A [pubs.rsc.org]
- 6. A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Facile Synthesis of Noble Metal Nanoparticles Supported on rGO with Enhanced Catalytic Performance for 4-Nitrophenol Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02663E [pubs.rsc.org]
- 12. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. High-efficient catalytic reduction of 4-nitrophenol based on reusable Ag nanoparticles/graphene-loading loofah sponge hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A cheap and efficient catalyst with ultra-high activity for reduction of 4-nitrophenol - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. longdom.org [longdom.org]
Navigating Immunoassays for 3-Chloro-4-nitrophenol: A Comparative Guide on Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The quantification of small molecules like 3-Chloro-4-nitrophenol is crucial in various fields, including environmental monitoring and toxicology. Immunoassays offer a high-throughput and sensitive method for detection, but their specificity, characterized by cross-reactivity with structurally similar compounds, is a critical performance parameter. This guide provides a comparative framework for understanding and evaluating the potential cross-reactivity of this compound in immunoassays.
Due to a lack of specific immunoassays developed for this compound in the reviewed literature, this guide utilizes data from a closely related compound, 3-Methyl-4-nitrophenol, to illustrate the principles of cross-reactivity. Existing enzyme-linked immunosorbent assays (ELISAs) for compounds like fenitrothion (B1672510) or 4-nitrophenol (B140041) often show cross-reactivity with other nitrophenol derivatives.[1] This phenomenon arises from the antibody's ability to recognize shared structural features among these molecules.
Understanding Cross-Reactivity in Immunoassays
Comparative Cross-Reactivity Data (Illustrative)
The following table presents hypothetical cross-reactivity data for an immunoassay developed for a nitrophenol derivative, based on the principles of cross-reactivity for such compounds.[1] This data is for illustrative purposes to demonstrate how cross-reactivity is assessed and should be experimentally determined for any specific assay.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| 3-Methyl-4-nitrophenol (Target Analyte) | 10 | 100 |
| This compound | 50 | 20 |
| 4-Nitrophenol | 25 | 40 |
| 2-Chloro-4-nitrophenol | 100 | 10 |
| 2,4-Dinitrophenol | 500 | 2 |
| Fenitrothion | >1000 | <1 |
| Data is hypothetical and for illustrative purposes only. |
Experimental Protocol for Cross-Reactivity Assessment
The determination of cross-reactivity is a critical step in the validation of any immunoassay. A common method for this is the competitive enzyme-linked immunosorbent assay (ELISA).
Principle of Competitive ELISA
In a competitive ELISA, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow
Caption: A generalized workflow for a competitive ELISA used in cross-reactivity studies.
Step-by-Step Protocol:
-
Antibody Coating: Microplate wells are coated with a specific antibody against the target analyte (e.g., an antibody raised against a 4-nitrophenol derivative).
-
Blocking: Any remaining non-specific binding sites on the wells are blocked using a blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline).
-
Competitive Reaction: A standard solution of the target analyte or the test compound (e.g., this compound) at various concentrations is added to the wells, immediately followed by the addition of a fixed concentration of an enzyme-labeled version of the target analyte. The plate is then incubated to allow for competition between the unlabeled analyte/cross-reactant and the labeled analyte for binding to the coated antibody.
-
Washing: The wells are washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.[2]
-
Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: The concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) is determined for both the target analyte and the potential cross-reacting compounds. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Structural Basis of Cross-Reactivity
The likelihood of cross-reactivity is directly related to the structural similarity between the target analyte and other compounds. The following diagram illustrates the structural relationships between this compound and other potentially cross-reacting nitrophenol derivatives.
Caption: Structural similarities between a target analyte and potential cross-reactants.
The shared nitrophenol backbone is the primary epitope that the antibody is likely to recognize. Variations in the type and position of substituents on the benzene (B151609) ring will influence the binding affinity of the antibody and thus the degree of cross-reactivity.
Conclusion
While specific immunoassays for this compound are not readily documented, the principles of cross-reactivity within the nitrophenol class of compounds provide a strong basis for predicting and evaluating assay performance. For researchers and drug development professionals, it is imperative to experimentally validate the specificity of any immunoassay by testing for cross-reactivity against a panel of structurally related compounds that are likely to be present in the samples of interest. This ensures the generation of accurate and reliable data for informed decision-making.
References
Unambiguous Structural Confirmation of 3-Chloro-4-nitrophenol: A Comparative Spectroscopic and Spectrometric Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is paramount. This guide provides a detailed comparison of 3-Chloro-4-nitrophenol with its structural isomers, 2-Chloro-4-nitrophenol and 4-Chloro-3-nitrophenol, utilizing the powerful analytical techniques of 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The supporting experimental data and protocols detailed herein offer a robust framework for the unambiguous structural confirmation of these and similar small molecules.
Comparative Analysis of Spectroscopic and Spectrometric Data
The structural nuances between this compound and its isomers are clearly delineated by their respective 13C NMR and mass spectral data. These differences, arising from the varied positions of the chloro and nitro substituents on the phenol (B47542) ring, provide unique fingerprints for each compound.
13C NMR Spectral Data Comparison
The chemical shifts in 13C NMR are highly sensitive to the electronic environment of each carbon atom. The electron-withdrawing effects of the nitro group and the halogen atom, combined with the electron-donating nature of the hydroxyl group, result in distinct chemical shift patterns for each isomer.
| Carbon Position | This compound | 2-Chloro-4-nitrophenol | 4-Chloro-3-nitrophenol |
| C1 (C-OH) | ~155 ppm | ~151 ppm | ~153 ppm |
| C2 | ~118 ppm | ~122 ppm (C-Cl) | ~126 ppm |
| C3 (C-Cl) | ~129 ppm | ~126 ppm | ~130 ppm (C-NO2) |
| C4 (C-NO2) | ~141 ppm | ~141 ppm (C-NO2) | ~123 ppm (C-Cl) |
| C5 | ~127 ppm | ~128 ppm | ~119 ppm |
| C6 | ~121 ppm | ~117 ppm | ~115 ppm |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on predicted values and typical substituent effects.
Mass Spectrometry Data Comparison
Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pattern of a compound. While all three isomers have the same nominal molecular weight of 173 g/mol , their fragmentation patterns differ, offering another layer of structural confirmation. The presence of a chlorine atom is readily identified by the characteristic M+2 isotope peak with an intensity ratio of approximately 3:1 to the molecular ion peak.[1]
| m/z Value | Proposed Fragment | This compound | 2-Chloro-4-nitrophenol | 4-Chloro-3-nitrophenol |
| 173/175 | [M]+• (Molecular Ion) | Present | Present | Present |
| 143 | [M-NO]+• | Significant | Significant | Significant |
| 128 | [M-NO2]+ | Significant | Significant | Significant |
| 113 | [M-NO-CO]+• | Present | Present | Present |
| 99 | [M-NO2-HCN]+ | Present | Present | Present |
| 63 | [C5H3O]+ | Present | Present | Present |
Note: The relative intensities of the fragment ions will vary between the isomers, providing a unique mass spectrum for each.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data.
13C NMR Spectroscopy
Objective: To obtain a proton-decoupled 13C NMR spectrum for the structural elucidation of the chloronitrophenol isomer.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.[3]
-
Tune and match the 13C probe.[3]
-
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence.[3]
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
The number of scans should be sufficient to obtain a good signal-to-noise ratio, which depends on the sample concentration.
-
A relaxation delay of 1-2 seconds is typically used for qualitative spectra.[3]
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the TMS signal.
-
Perform baseline correction.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To obtain a mass spectrum showing the molecular ion and characteristic fragmentation pattern of the chloronitrophenol isomer.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities or a direct insertion probe.
-
Ionization:
-
Mass Analysis:
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole).
-
Separate the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
Detect the separated ions and record their abundance.
-
Generate a mass spectrum by plotting the relative abundance of ions as a function of their m/z ratio.
-
Visualization of Analytical Workflow
The logical flow of the structural confirmation process, from sample analysis to data interpretation, is illustrated below.
References
Comparative Antimicrobial Activity of Halogenated Nitrophenols: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antimicrobial activity of various halogenated nitrophenols, offering valuable insights for researchers, scientists, and drug development professionals. By presenting experimental data in a structured format, detailing methodologies, and visualizing key pathways, this document aims to facilitate the objective assessment of these compounds as potential antimicrobial agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of halogenated nitrophenols is primarily evaluated by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of halogenated nitrophenols against various microbial strains. It is important to note that direct comparison between studies may be limited due to variations in experimental conditions.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,4,6-Triiodophenol (B146134) (2,4,6-TIP) | Staphylococcus aureus (biofilm) | 5 | [1] |
| 2,4,6-Triiodophenol (2,4,6-TIP) | Methicillin-resistant S. aureus (MRSA) MW2 (biofilm) | 5 | [1] |
| 2,4,6-Triiodophenol (2,4,6-TIP) | Vibrio parahaemolyticus (biofilm) | 5 | [1] |
| 2,4,6-Triiodophenol (2,4,6-TIP) | Uropathogenic Escherichia coli (UPEC) (biofilm) | 5 | [1] |
| 2,4,6-Triiodophenol (2,4,6-TIP) | Candida albicans (biofilm) | 5 | [1] |
| 2,4,6-Tribromo-3-nitrophenol | Not specified | 100 | [2] |
| Pentabromophenol (PBP) | Staphylococcus aureus | 0.5 | [2] |
| 3,4,5-Triiodobenzoic acid | Not specified | 100 | [2] |
| 4-Bromotetrafluorophenol | Not specified | 100 | [2] |
Experimental Protocols
The determination of antimicrobial activity is conducted through standardized laboratory procedures. The two most common methods are the Broth Microdilution Method and the Agar (B569324) Disk Diffusion Method.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the halogenated nitrophenol is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antimicrobial concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension. Control wells are included: a positive control (microorganism and broth, no antimicrobial) and a negative control (broth only).
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[3][4]
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.
-
Agar Plate Preparation: A sterile agar medium, typically Mueller-Hinton agar, is poured into petri dishes to a uniform thickness.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium to create a lawn of growth.
-
Disk Application: A sterile paper disk impregnated with a known concentration of the halogenated nitrophenol is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-18 hours).
-
Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Mechanism of Action: Visualization of a Key Regulatory Pathway
Some halogenated phenols exert their antimicrobial effect by interfering with key regulatory pathways in bacteria. For instance, 2,4,6-triiodophenol (2,4,6-TIP) has been shown to significantly repress the expression of RNAIII in Staphylococcus aureus.[1] RNAIII is a crucial regulatory molecule in the agr quorum-sensing system of S. aureus, which controls the expression of numerous virulence factors.[5][6][7]
The following diagram illustrates the simplified regulatory cascade of the agr quorum-sensing system and the inhibitory effect of 2,4,6-TIP on RNAIII.
Caption: Inhibition of S. aureus RNAIII by 2,4,6-TIP.
References
- 1. RNAIII - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. RNAIII of the Staphylococcus aureus agr system activates global regulator MgrA by stabilizing mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
Performance evaluation of different analytical columns for chloronitrophenol separation
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Evaluation
The accurate separation and quantification of chloronitrophenol isomers are critical in environmental monitoring, pharmaceutical analysis, and industrial quality control. Due to their similar physicochemical properties, separating these positional isomers can be a significant analytical challenge. The choice of an appropriate HPLC (High-Performance Liquid Chromatography) stationary phase is paramount to achieving the desired resolution. This guide provides a comparative overview of the performance of different analytical columns for the separation of chloronitrophenol isomers, supported by experimental data and detailed protocols.
Executive Summary
This guide compares the performance of a traditional C18 stationary phase with that of a Phenyl-Hexyl phase for the separation of key chloronitrophenol isomers. While the C18 column offers robust, general-purpose separation based on hydrophobicity, the Phenyl-Hexyl column provides alternative selectivity, leveraging π-π interactions, which can be highly advantageous for resolving structurally similar aromatic isomers. The selection between these columns will depend on the specific isomers of interest and the desired analytical outcome, such as resolution, analysis time, and peak purity.
Performance Data Comparison
The following table summarizes the chromatographic performance of two different analytical columns for the separation of a mixture of chlorophenol and nitrophenol isomers. This data provides a quantitative comparison of retention time and resolution, highlighting the different selectivities of the stationary phases.
| Analyte | Hypersil GOLD (C18) | Hypersil GOLD PFP (Pentafluorophenyl) |
| Resolution (Rs) | Resolution (Rs) | |
| 2-Nitrophenol / 4-Chlorophenol | 1.5 | 1.2 |
| 4-Chlorophenol / 2-Chlorophenol | 1.3 | 2.0 |
Data adapted from a study on phenolic pollutants, demonstrating the comparative resolution of closely eluting compounds on a standard C18 phase versus a pentafluorophenyl (PFP) phase, which offers selectivity similar to a Phenyl-Hexyl phase through aromatic interactions.[1]
Observations:
-
The standard C18 (Hypersil GOLD) column provided adequate resolution for the separation of 2-Nitrophenol and 4-Chlorophenol.[1]
-
The PFP column demonstrated superior selectivity for the chlorophenol isomers, with a significantly higher resolution value (2.0) for the 4-Chlorophenol / 2-Chlorophenol pair compared to the C18 column (1.3).[1] This is likely due to the unique interactions enabled by the fluorine atoms in the stationary phase.[1]
-
The separation performance between the nitrophenol and chlorophenol was slightly reduced on the PFP column.[1]
Experimental Protocols
The data presented in this guide is based on the following experimental conditions. These protocols can serve as a starting point for method development and optimization.
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable. The use of a UHPLC system can significantly improve analysis speed and efficiency, especially with columns packed with sub-2 µm particles.[1]
Method 1: C18 Column (Hypersil GOLD)
-
Column: Hypersil GOLD (C18), 100 x 2.1 mm, 1.9 µm particle size[1]
-
Mobile Phase:
-
A: 0.1% Acetic Acid in Water
-
B: 0.1% Acetic Acid in Methanol
-
-
Gradient: Not specified in the source document, but a typical gradient for phenolic compounds would start at a low percentage of organic modifier (e.g., 10-20% B) and ramp up to a higher percentage (e.g., 80-90% B).
-
Flow Rate: 600 µL/min[1]
-
Column Temperature: 60°C
-
Detection: UV Diode array (270-320 nm)
-
Injection Volume: 1 µL[1]
Method 2: Phenyl Column (Hypersil GOLD PFP)
-
Column: Hypersil GOLD PFP (Pentafluorophenyl), 100 x 2.1 mm, 1.9 µm particle size[1]
-
Mobile Phase: Same as Method 1[1]
-
Gradient: Same as Method 1
-
Flow Rate: 600 µL/min[1]
-
Column Temperature: 60°C
-
Detection: UV Diode array (270-320 nm)
-
Injection Volume: 1 µL[1]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the performance evaluation of different analytical columns for a given separation.
Caption: Workflow for HPLC column performance evaluation.
Discussion and Recommendations
The separation of chloronitrophenol isomers is influenced by the specific interactions between the analytes and the stationary phase.
-
C18 (Octadecyl Silane) Columns: These are the most common type of reversed-phase columns and separate compounds primarily based on their hydrophobicity. For chloronitrophenols, the elution order will generally be influenced by the polarity imparted by the hydroxyl and nitro groups and the hydrophobicity of the chlorinated aromatic ring. C18 columns are a good starting point for method development due to their versatility and robustness.
-
Phenyl-Hexyl and PFP Columns: These columns offer a mixed-mode separation mechanism that includes both hydrophobic and π-π interactions. The phenyl groups on the stationary phase can interact with the aromatic rings of the chloronitrophenol isomers, providing a different selectivity compared to a purely hydrophobic C18 phase. This can be particularly effective in separating positional isomers where the differences in hydrophobicity are minimal. Phenyl-type columns are an excellent choice when a C18 column fails to provide adequate separation.
Recommendations for Column Selection:
-
Initial Screening: A C18 column is a reliable starting point for developing a separation method for chloronitrophenol isomers.
-
Improved Resolution of Isomers: If the resolution between critical isomer pairs is insufficient on a C18 column, a Phenyl-Hexyl or a PFP column is highly recommended. The alternative selectivity offered by these phases will likely improve the separation.
-
Method Optimization: Regardless of the column chosen, optimization of mobile phase parameters such as the organic modifier (methanol or acetonitrile), pH, and gradient profile is crucial for achieving the best possible separation.
By carefully considering the stationary phase chemistry and optimizing the experimental conditions, researchers can develop robust and reliable HPLC methods for the challenging separation of chloronitrophenol isomers.
References
A Comparative Guide to Inter-Laboratory Quantification of 3-Chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Chloro-4-nitrophenol. While a formal inter-laboratory comparison study specifically for this compound is not publicly available, this document synthesizes data from single-laboratory validation studies of closely related chlorinated and nitrophenolic compounds to offer a comparative perspective on the performance of various analytical techniques. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as common platforms for the analysis of phenolic compounds.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the typical quantitative performance of different analytical methods applicable to the analysis of this compound, based on data from similar compounds. These values should be considered as representative, and actual performance may vary based on the specific laboratory, instrumentation, and sample matrix.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.001 - 0.1 µg/L | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.005 - 0.5 µg/L | 0.05 - 5 µg/L |
| Accuracy (Recovery) | 85 - 115% | 70 - 130% | 90 - 110% |
| Precision (RSD) | < 15% | < 20% | < 15% |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below, providing a basis for laboratory application and comparison. These protocols are based on established methods for the analysis of chlorinated phenols in environmental samples.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the determination of this compound in aqueous and biological samples.
a) Sample Preparation: Liquid-Liquid Extraction
-
Acidify the aqueous sample (e.g., 100 mL) to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid).
-
Transfer the sample to a separatory funnel.
-
Extract the analyte by shaking with a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
b) Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the analyte is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, typically around 310 nm.
-
Injection Volume: 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for complex matrices. Analysis of phenolic compounds by GC often requires a derivatization step to improve volatility and chromatographic performance.
a) Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction as described for the HPLC method.
-
After evaporating the extraction solvent, add a derivatizing agent. A common agent is a mixture of acetic anhydride (B1165640) and pyridine (B92270) or other acetylating agents.
-
Heat the mixture to facilitate the reaction and convert the phenolic hydroxyl group to an acetate (B1210297) ester.
-
After cooling, dissolve the derivatized residue in a suitable solvent (e.g., hexane (B92381) or isooctane) for GC-MS injection.
b) GC-MS Conditions
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection mode at a temperature of approximately 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final temperature of around 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. Key ions for the derivatized this compound would be selected.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analysis of this compound.
A Comparative Analysis of Synthetic Routes for 3-Chloro-4-nitrophenol: Traditional vs. Novel Approaches
For research scientists and professionals in drug development, the efficient synthesis of key chemical intermediates is a cornerstone of innovation. 3-Chloro-4-nitrophenol is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] This guide provides a head-to-head comparison of traditional synthetic methods for this compound against a more recent, improved approach, offering a clear perspective on yield, purity, and reaction conditions.
Executive Summary
The synthesis of this compound has traditionally been approached via two main routes: the nitration of 3-chlorophenol (B135607) and the chlorination of p-nitrophenol. While straightforward, these methods are often hampered by low yields and the formation of difficult-to-separate isomers. A newer, patented method involving the nitration of a tris-(3-halophenyl)phosphate intermediate has emerged as a superior alternative, boasting significantly higher yields and a more favorable product profile. This guide will delve into the experimental details of these methods to provide a comprehensive benchmark.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the different synthetic routes to this compound.
| Parameter | Traditional Route 1: Nitration of 3-Chlorophenol | Traditional Route 2: Chlorination of p-Nitrophenol | New Route: From Tris-(3-chlorophenyl)phosphate |
| Starting Material | 3-Chlorophenol | p-Nitrophenol | Tris-(3-chlorophenyl)phosphate |
| Key Reagents | Nitric acid, Sulfuric acid, Sodium nitrate | Hydrogen chloride gas or anhydrous aluminum chloride | Nitric acid, Sulfuric acid |
| Reaction Temperature | < 25°C or 1°C | Heating required | 0-10°C (Nitration), 120-150°C (Hydrolysis) |
| Reported Yield (%) | 48.2 - 60 (crude) | Data not explicitly stated, but implies challenges | 77 |
| Key Advantages | Utilizes readily available starting material. | Direct chlorination approach. | High yield, easier product separation.[3] |
| Key Disadvantages | Low yield, significant by-product formation (3-chloro-6-nitrophenol), difficult purification.[3] | Potentially hazardous reagents (HCl gas). | Requires preparation of the phosphate (B84403) intermediate. |
Experimental Protocols
Traditional Route 1: Nitration of 3-Chlorophenol
This method involves the direct nitration of 3-chlorophenol. The following protocol is based on established literature procedures.[3]
Materials:
-
3-Chlorophenol
-
Concentrated Sulfuric Acid
-
Aqueous solution of Sodium Nitrate or Nitric Acid
-
Glacial Acetic Acid (optional solvent)
Procedure (Example 1):
-
Nitrate 3-chlorophenol at temperatures below 25°C with a mixture of concentrated sulfuric acid and an aqueous solution of sodium nitrate.
-
This process has been reported to yield 60% crude this compound and 22% of the isomeric by-product, 3-chloro-6-nitrophenol.[3]
Procedure (Example 2):
-
React nitric acid with 3-chlorophenol at a temperature of 1°C in glacial acetic acid.
-
This variation has been reported to yield 48.2% of this compound and 14.6% of 3-chloro-6-nitrophenol.[3]
Traditional Route 2: Chlorination of p-Nitrophenol
This route involves the chlorination of p-nitrophenol to introduce the chlorine atom.[1]
Materials:
-
p-Nitrophenol
-
Ethanol (B145695) or Methanol (solvent)
-
Hydrogen Chloride gas or Anhydrous Aluminum Chloride
Procedure:
-
Dissolve p-nitrophenol in an organic solvent such as ethanol or methanol.[1]
-
Introduce hydrogen chloride gas or anhydrous aluminum chloride to the solution and heat the reaction mixture.[1]
-
Upon completion of the reaction, cool the solution and filter to isolate the this compound product.[1]
New Synthetic Route: Nitration of Tris-(3-chlorophenyl)phosphate and Hydrolysis
This improved method offers higher yields by utilizing a phosphate intermediate, which directs the nitration to the desired position and facilitates easier purification.[3]
Materials:
-
Tris-(3-chlorophenyl)phosphate
-
Concentrated Sulfuric Acid (94-100%)
-
Fuming Nitric Acid (80%)
-
Water
Procedure:
-
Nitration:
-
Prepare a mixture of tris-(3-chlorophenyl)phosphate and concentrated sulfuric acid in a reaction flask.
-
Maintain the temperature between 0 and 10°C while adding fuming nitric acid over a period of approximately 15 minutes.
-
Continue stirring for an additional 5 minutes to ensure the completion of the nitration, forming tris-(3-halo-4-nitrophenyl)phosphate.[3]
-
-
Hydrolysis:
-
Dilute the reaction mixture with water to achieve a sulfuric acid concentration of 20-70% (preferably 40-60%).
-
Heat the resulting aqueous acidic mixture to between 120 and 150°C to hydrolyze the tris-(3-halo-4-nitrophenyl)phosphate.[3]
-
This step yields this compound.
-
-
Isolation:
Visualization of Methodologies
The following diagrams illustrate the logical workflow for comparing these synthetic methods.
Caption: A logical workflow comparing traditional and new synthetic routes for this compound.
Conclusion
While traditional methods for synthesizing this compound offer direct routes from common starting materials, they are significantly challenged by low yields and the co-production of isomers that complicate purification. The newer synthetic route, proceeding through a tris-(3-chlorophenyl)phosphate intermediate, presents a clear advantage in terms of yield and product purity. The reported 77% yield is a substantial improvement over the 48-60% crude yields of the traditional nitration of 3-chlorophenol. For researchers and drug development professionals, the improved efficiency and cleaner reaction profile of the new method make it a more attractive option for the reliable production of this compound, despite the additional step of preparing the phosphate intermediate. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, purity requirements, and the availability of starting materials. However, for applications where high purity and yield are paramount, the newer method is demonstrably superior.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-4-nitrophenol: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-chloro-4-nitrophenol is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, being harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1][2] Adherence to established protocols is essential to mitigate risks associated with its handling and disposal. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or vapors.[2][3]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other suitable protective clothing.
In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition and use spark-proof tools for cleanup.[3] Collect the spilled material and place it into a suitable, closed container for disposal.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
Step 1: Waste Identification and Segregation
-
Identify the material clearly as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is incompatible with strong oxidizing agents and strong bases.[2] Store waste containers by segregating them according to their hazard class (e.g., flammable, corrosive).[5]
Step 2: Containerization
-
Select a container that is in good condition, free of leaks or rust, and compatible with the chemical.[5][6] Often, the original manufacturer's container is a suitable choice for solid waste.[7]
-
For liquid waste, use a container designed for liquids with a secure, leak-proof screw-on cap.[7][8]
-
Ensure the container is not filled beyond 90% capacity to allow for expansion.[6]
-
Keep the waste container securely closed at all times, except when adding waste.[5][6][7]
Step 3: Labeling
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[5][9]
-
The label must also include:
-
The full chemical name: "this compound".
-
The concentration or percentage of the chemical in the waste mixture.
-
The date when waste was first added to the container (accumulation start date).
-
Relevant hazard warnings (e.g., "Toxic," "Irritant").
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Always use secondary containment, such as a chemically compatible tray or bin, to capture any potential leaks or spills.[7] The secondary container must be able to hold 110% of the volume of the primary container.[7]
Step 5: Arranging for Disposal
-
Monitor the accumulation of waste to ensure it does not exceed institutional or regulatory limits.
-
Once the container is full or the accumulation time limit is approaching, request a hazardous waste collection from your institution's Environmental Health & Safety (EH&S) department.[7]
-
Follow your institution's specific procedures for requesting a pickup, which typically involves submitting a formal request form detailing the waste contents.[9]
Quantitative Data for Hazardous Waste Storage
The following table summarizes typical regulatory limits for hazardous waste accumulation in a laboratory setting. Researchers must consult their local and institutional regulations, as these can vary.
| Parameter | Guideline/Limit | Citation(s) |
| Maximum Accumulation Time | Waste must be collected within 90-180 days from the accumulation start date, depending on generator status. | [7] |
| Maximum Volume in SAA | Up to 55 gallons of a single hazardous waste stream. | [7][9] |
| Full Container Removal | A full container of hazardous waste must be removed from the SAA within three days. | [6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
The ultimate disposal method for this compound is typically high-temperature incineration, which is managed by a licensed hazardous waste disposal facility.[10] By following these procedural steps, laboratory professionals can ensure the safe handling and compliant disposal of this chemical, fostering a secure research environment.
References
- 1. This compound | C6H4ClNO3 | CID 10283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. acs.org [acs.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. pfw.edu [pfw.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 3-Chloro-4-nitrophenol
Essential Safety and Handling Guide for 3-Chloro-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 491-11-2). Adherence to these procedures is essential for ensuring personal safety and environmental protection in the laboratory.
Hazard Identification and Summary
This compound is a hazardous substance that requires careful handling.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
| Hazard Classification | GHS Hazard Statements | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[1][2] | Warning |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is required to control airborne dust and vapors.[3]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may also be necessary.[5] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[3][6] |
| Body Protection | Wear a standard laboratory coat, fully buttoned.[3] For larger quantities or in case of potential splashing, consider impervious or fire/flame-resistant clothing.[1] |
| Respiratory Protection | In situations where dust formation is unavoidable and ventilation is inadequate, a full-face air-purifying respirator should be used.[5] |
Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1][7]
-
Contaminated work clothing should be removed and laundered before reuse.[1][8] Do not take contaminated clothing home.[8]
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.[1]
-
Storage: Store in a dry, cool, and well-ventilated place.[1][9] Keep the container tightly closed and store locked up.[1][7] Store separately from incompatible materials such as strong oxidizing agents and strong bases.[7]
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
This compound and its containers must be disposed of as hazardous waste.[1][3] Adherence to institutional and local regulations is mandatory.
Waste Segregation
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Spill and Decontamination
-
In case of a spill, evacuate the area and ensure it is well-ventilated.[3]
-
Wearing appropriate PPE, contain the spill.[3]
-
For solid spills, sweep up the material and place it into a suitable container for disposal.[7] Avoid generating dust.[7]
-
For liquid spills, absorb with an inert material and place in a designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
Disposal Method
-
All waste containing this compound must be disposed of through an authorized hazardous waste management provider.[3]
-
Incineration under controlled conditions is a potential disposal method for nitrophenols.[10]
Caption: Waste disposal workflow for this compound.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Wear a self-contained breathing apparatus for firefighting if necessary.[1]
References
- 1. echemi.com [echemi.com]
- 2. This compound | C6H4ClNO3 | CID 10283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. This compound | Orgasynth [orgasynth.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
